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  • Product: Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate
  • CAS: 188614-00-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Putative Mechanism of Action of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This guide delineates the theoretical framework for the mechanism of action of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoat...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide delineates the theoretical framework for the mechanism of action of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate, a compound of interest within the broader class of nitroaromatic derivatives. While direct experimental evidence for this specific molecule is not extensively published, this document synthesizes established knowledge of analogous nitrobenzoate compounds to propose a scientifically grounded hypothesis of its biological activity. We will explore its synthetic pathway, postulate its likely molecular targets based on structure-activity relationships of similar molecules, and detail the experimental protocols necessary to validate these claims. This whitepaper serves as a foundational resource for researchers initiating studies on this compound, providing both a theoretical starting point and a practical guide for experimental design.

Introduction and Chemical Profile

Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate (CAS No. 188614-00-8) is a nitroaromatic compound with a molecular formula of C12H13NO6S and a molecular weight of 299.3 g/mol .[1] Its structure features a methyl benzoate core, substituted with a nitro group and an ethoxy-2-oxoethylthio side chain. The presence of the nitro group is a key determinant of its potential biological activity, a characteristic shared by many compounds with antimicrobial and anticancer properties.[2] This guide will provide an in-depth analysis of its probable mechanism of action.

Chemical Structure:

Proposed Synthesis Pathway

The synthesis of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate can be logically approached through a nucleophilic aromatic substitution reaction. A plausible synthetic route is outlined below, based on established organic chemistry principles.

Diagram of Proposed Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products A Methyl 4-chloro-3-nitrobenzoate C Base (e.g., K2CO3) Solvent (e.g., DMF) Room Temperature A->C B Ethyl thioglycolate B->C D Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate C->D E KCl + H2O + CO2 C->E

Caption: Proposed synthesis of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate.

Postulated Mechanism of Action: Insights from Nitroaromatic Analogs

The biological activity of many nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group within the target cell.[2] This process, often mediated by nitroreductases, generates reactive nitrogen species that can induce cellular damage and apoptosis.

Reductive Activation of the Nitro Group

We hypothesize that Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate acts as a prodrug. Upon entering a target cell, such as a bacterium or fungus, the nitro group is reduced by cellular nitroreductases. This multi-step reduction can produce nitroso, hydroxylamino, and ultimately amino derivatives. The intermediate species, particularly the nitroso and hydroxylamino forms, are highly reactive and can lead to oxidative stress.

Proposed Reductive Activation Pathway:

G A Ar-NO2 (Parent Compound) B Ar-NO2•- (Nitro Radical Anion) A->B Nitroreductase (e.g., NADPH-dependent) C Ar-NO (Nitroso Intermediate) B->C D Ar-NHOH (Hydroxylamino Intermediate) C->D F Cellular Damage (Oxidative Stress, DNA damage) C->F E Ar-NH2 (Amino Metabolite) D->E D->F

Caption: Hypothesized reductive activation pathway of the nitro group.

Potential Antimicrobial and Antifungal Activity

Derivatives of 3-methyl-4-nitrobenzoate have demonstrated notable antifungal activity against various Candida species.[2][3] The mechanism is believed to involve the generation of reactive oxygen species, leading to damage of the cell membrane, proteins, and nucleic acids.[3] It is plausible that Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate exhibits a similar mode of action against fungal and bacterial pathogens.

Furthermore, nitrobenzoate derivatives have been investigated for their activity against Mycobacterium tuberculosis.[4] The proposed mechanism for some of these compounds involves the inhibition of the enzyme decaprenylphosphoryl-beta-D-ribose oxidase (DprE1), which is crucial for the synthesis of the mycobacterial cell wall.[4]

Experimental Protocols for Mechanism of Action Validation

To substantiate the proposed mechanism of action, a series of in vitro experiments are recommended.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.

Protocol:

  • Prepare a stock solution of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in 96-well microtiter plates containing the appropriate growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates under optimal growth conditions.

  • Determine the MIC as the lowest concentration of the compound that inhibits visible growth.

Nitroreductase Activity Assay

Objective: To confirm that the compound is a substrate for bacterial or fungal nitroreductases.

Protocol:

  • Prepare a cell-free extract from the target microorganism known to express nitroreductases.

  • Set up a reaction mixture containing the cell-free extract, NADPH as a cofactor, and Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate.

  • Monitor the oxidation of NADPH over time by measuring the decrease in absorbance at 340 nm.

  • A decrease in absorbance indicates that the compound is being reduced by the nitroreductases in the extract.

Reactive Oxygen Species (ROS) Assay

Objective: To quantify the generation of intracellular ROS in microbial cells upon treatment with the compound.

Protocol:

  • Treat microbial cells with varying concentrations of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate.

  • Load the cells with a fluorescent ROS indicator dye (e.g., 2',7'-dichlorofluorescin diacetate).

  • Measure the fluorescence intensity using a fluorometer or flow cytometer.

  • An increase in fluorescence indicates an increase in intracellular ROS levels.

DNA Damage Assay

Objective: To assess the potential of the compound to induce DNA damage in target cells.

Protocol:

  • Expose microbial cells to the compound for a defined period.

  • Isolate the genomic DNA from the treated and untreated cells.

  • Perform a DNA nicking assay by running the isolated DNA on an agarose gel.[5]

  • Increased smearing or fragmentation of the DNA from treated cells compared to the control indicates DNA damage.

Data Presentation and Interpretation

Table 1: Hypothetical Antimicrobial Activity Data

MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans8
Aspergillus niger16

The interpretation of these results will provide a comprehensive understanding of the compound's antimicrobial spectrum and its underlying mechanism of action. A low MIC value would indicate potent antimicrobial activity. Positive results in the nitroreductase, ROS, and DNA damage assays would strongly support the proposed mechanism of reductive activation leading to cellular damage.

Conclusion

While direct experimental data on the mechanism of action of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate is currently limited, this guide provides a robust, evidence-based framework for future research. By drawing parallels with structurally similar nitroaromatic compounds, we have postulated a plausible mechanism centered on reductive activation and subsequent oxidative stress. The detailed experimental protocols outlined herein offer a clear path for the validation of these hypotheses. This foundational work is intended to accelerate the investigation of this promising compound for its potential therapeutic applications.

References

  • CDC Stacks. Supporting Information. [Link]

  • NextSDS. Methyl 4-[(2-ethoxy-2-oxoethyl)-thio]-3-nitrobenzoate. [Link]

  • NMSU. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • PubMed. Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a functional antagonist of the apelin (APJ) receptor. [Link]

  • ResearchGate. Biological Activity and Preliminary Safety Assessment of the Nitrobenzoate Derivative Methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate (MMDB): Antimicrobial, Redox and Developmental Toxicity Profiles in vitro and in Zebrafish. [Link]

  • ResearchGate. 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

  • MDPI. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. [Link]

  • NextSDS. METHYL 4-(2-METHOXY-2-OXOETHOXY)-3-NITROBENZOATE. [Link]

  • YouTube. Nitration of MethylBenzoate and Nitration of Bromobenzene. [Link]

  • Odinity. NITRATION OF METHYL BENZOATE. [Link]

  • Reddit. What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? [Link]

  • Cengage. Nitration of Methyl Benzoate. [Link]

  • RSC Education. Nitration of methyl benzoate. [Link]

  • PubMed. Enhanced Antimicrobial, Antioxidant and Anticancer Activity of Rhizophora apiculata: An Experimental Report. [Link]

Sources

Exploratory

The Chemical Ontology and Therapeutic Application of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate Derivatives

An In-Depth Technical Whitepaper for Medicinal Chemists and Drug Development Professionals Executive Summary The compound Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate (CAS: 188614-00-8) represents a highly privil...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary

The compound Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate (CAS: 188614-00-8) represents a highly privileged synthetic intermediate in modern medicinal chemistry. Structurally, it is characterized by an ortho-nitro thioether arrangement on a benzoate scaffold. This specific geometric and electronic configuration makes it an ideal precursor for the synthesis of 1,4-benzothiazine derivatives via reductive cyclization.

Most notably, this intermediate serves as the foundational building block for the synthesis of ML276 , a first-in-class, submicromolar inhibitor of Plasmodium falciparum glucose-6-phosphate dehydrogenase-6-phosphogluconolactonase (PfGluPho)[1]. By selectively targeting the redox metabolism of the malaria parasite without affecting the human host, derivatives of this scaffold have opened a new frontier in antimalarial drug discovery[2].

Structural Significance & Reaction Causality

The molecular architecture of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate is deliberately designed to facilitate intramolecular ring closure.

  • The S_NAr Setup : The precursor, methyl 4-chloro-3-nitrobenzoate, features a highly electrophilic C4 carbon. The electron-withdrawing nitro group at the ortho position and the methyl ester at the para position synergistically lower the LUMO of the aromatic ring, making it highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) by thiolate anions.

  • The Latent Nucleophile : The nitro group serves as a "masked" amine. Upon reduction, it reveals a primary aniline ( −NH2​ ).

  • The Electrophilic Trap : The thioether side chain contains an ethyl ester (the 2-ethoxy-2-oxoethyl moiety). Once the nitro group is reduced to an amine, the spatial proximity (an ortho relationship) between the highly nucleophilic nitrogen and the electrophilic carbonyl carbon of the ethyl ester perfectly aligns for a 6-exo-trig cyclization, thermodynamically driven by the formation of a stable 6-membered lactam (a 1,4-benzothiazine ring).

Synthetic Workflow Diagram

SyntheticWorkflow A Methyl 4-chloro-3-nitrobenzoate + Ethyl thioglycolate B Methyl 4-[(2-ethoxy-2-oxoethyl)thio] -3-nitrobenzoate (Core Intermediate) A->B S_NAr Reaction (K2CO3, DMF, 0°C to RT) C Methyl 3-oxo-3,4-dihydro-2H- 1,4-benzothiazine-6-carboxylate B->C Reductive Cyclization (Fe powder, AcOH, 80°C) D (Z)-2-(2-fluorobenzylidene)-3-oxo- 3,4-dihydro-2H-1,4-benzothiazine- 6-carboxylic acid C->D 1. Knoevenagel Condensation 2. Ester Saponification E ML276 (PfGluPho Inhibitor) D->E Amide Coupling (HATU, Amine)

Fig 1: Step-by-step synthetic workflow from starting materials to the antimalarial agent ML276.

Self-Validating Experimental Protocols

To ensure reproducibility and high yield, the following step-by-step methodologies outline the synthesis of the core intermediate and its subsequent cyclization. These protocols are designed as self-validating systems where physical changes (e.g., precipitation, color shifts) confirm the success of the mechanistic step.

Protocol A: SN​Ar Synthesis of the Core Intermediate

Objective: Synthesize Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate.

  • Reagent Preparation: Dissolve 1.0 equivalent of methyl 4-chloro-3-nitrobenzoate in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Addition: Add 1.5 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ).

    • Causality: K2​CO3​ acts as a mild, non-nucleophilic base. DMF, a polar aprotic solvent, solvates the potassium cation, leaving the carbonate anion highly active to deprotonate the incoming thiol without participating in side reactions.

  • Nucleophile Introduction: Cool the mixture to 0°C. Add 1.1 equivalents of ethyl thioglycolate dropwise.

    • Validation Check: The solution will transition to a deep yellow/orange color, indicating the formation of the highly nucleophilic thiolate anion and its subsequent attack on the aromatic ring.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: The SN​Ar mechanism requires sufficient time at ambient temperature to overcome the activation energy barrier for the formation of the Meisenheimer complex, avoiding thermal degradation of the nitro group that would occur at higher temperatures.

  • Isolation: Quench the reaction by pouring it into crushed ice water. The hydrophobic thioether product will precipitate immediately. Filter, wash with cold water, and dry under vacuum to yield a bright yellow solid.

Protocol B: Reductive Cyclization to the 1,4-Benzothiazine Core

Objective: Convert the intermediate into Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate.

  • Reduction Setup: Suspend the intermediate from Protocol A in glacial acetic acid (AcOH).

  • Electron Transfer: Add 5.0 equivalents of fine Iron (Fe) powder portion-wise.

    • Causality: The Fe/AcOH system provides a mild, single-electron transfer environment. It selectively reduces the nitro group to an aniline without inadvertently reducing the methyl or ethyl esters, which is a common failure point when using stronger reducing agents like LiAlH4​ .

  • Thermal Cyclization: Heat the suspension to 80°C for 4 hours.

    • Causality: While reduction occurs rapidly, the subsequent intramolecular nucleophilic acyl substitution (lactamization) requires thermal energy. The newly formed aniline attacks the ethyl ester, expelling ethanol and forming the stable 1,4-benzothiazine ring.

  • Purification: Cool the mixture and filter through a pad of Celite to remove insoluble iron salts. Concentrate the filtrate under reduced pressure and recrystallize from ethanol to yield the cyclized core.

Biological Application: Targeting Malaria via PfGluPho

The ultimate value of this chemical scaffold lies in its biological application. Plasmodium falciparum relies heavily on the Pentose Phosphate Pathway (PPP) to generate NADPH, a critical reducing equivalent used to mitigate severe oxidative stress within the host's red blood cells[2].

Unlike humans, who possess separate G6PD and 6PGL enzymes, the malaria parasite utilizes a unique bifunctional enzyme: Glucose-6-phosphate dehydrogenase-6-phosphogluconolactonase (PfGluPho) [3]. Because the structural topology of the parasite's enzyme differs significantly from the human ortholog, it presents a prime target for selective inhibition.

By elaborating the 1,4-benzothiazine core synthesized above, researchers developed ML276 . This compound selectively binds to the G6PD domain of PfGluPho, halting the production of NADPH. Without NADPH, the parasite succumbs to the oxidative stress inherent to its lifecycle in the erythrocyte, leading to parasite death[1][2].

Metabolic Pathway & Inhibition Diagram

MetabolicPathway G6P Glucose-6-Phosphate (G6P) PGL 6-Phosphoglucono- δ-lactone G6P->PGL Oxidation NADPH NADPH Production (Redox Buffer) G6P->NADPH Yields PfGluPho PfGluPho Enzyme (Parasite Target) PfGluPho->G6P Catalyzes ML276 ML276 / Benzothiazine Derivatives ML276->PfGluPho Selectively Inhibits Survival Parasite Survival (Oxidative Stress Defense) NADPH->Survival Enables

Fig 2: Mechanism of action showing ML276 disrupting the PfGluPho-mediated oxidative stress defense in P. falciparum.

Quantitative Data & Structure-Activity Relationship (SAR)

The elaboration of the Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate core into ML276 and subsequent next-generation analogs (such as SBI-0797750) demonstrates a clear Structure-Activity Relationship (SAR) trajectory[3]. The table below summarizes the critical in vitro assay data proving the efficacy and selectivity of these derivatives.

CompoundTarget EnzymePfGluPho IC₅₀Human G6PD IC₅₀P. falciparum Culture EC₅₀Selectivity Index (Human/Parasite)
ML276 PfGluPho (G6PD domain)889 nM> 50,000 nM2.6 μM> 56x
SBI-0797750 PfGluPho (Optimized)< 200 nM> 50,000 nM< 1.0 μM> 250x

Data Interpretation: The massive selectivity index (>56x for ML276 and >250x for SBI-0797750) confirms that the benzothiazine scaffold uniquely maps to the allosteric or active site topology of the parasitic enzyme without cross-reacting with human G6PD[1][3]. This is a critical safety parameter, as inhibiting human G6PD would trigger severe hemolytic anemia in patients[4].

Conclusion & Future Directions

Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate is far more than a simple chemical catalog entry; it is the vital linchpin in synthesizing a novel class of antimalarial therapeutics. The robust, self-validating SN​Ar and reductive cyclization protocols allow medicinal chemists to rapidly generate the 1,4-benzothiazine core.

Future drug development efforts are currently focused on optimizing the pharmacokinetic properties of ML276. While highly potent in vitro, early derivatives exhibited moderate microsomal stability[1]. Next-generation analogs, such as the dihydrodibenzothiazepine lead SBI-0797750, are actively being developed to improve in vivo half-life and oral bioavailability while maintaining sub-micromolar lethality against both P. falciparum and P. vivax[3].

References

  • Preuss, J., et al. "Discovery of a Plasmodium falciparum Glucose-6-phosphate Dehydrogenase 6-phosphogluconolactonase Inhibitor (R,Z)-N-((1-Ethylpyrrolidin-2-yl)methyl)-2-(2-fluorobenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide (ML276) That Reduces Parasite Growth in Vitro." Journal of Medicinal Chemistry, 2012. URL:[Link]

  • "A Selective Inhibitor of Plasmodium falciparum Glucose-6-Phosphate Dehydrogenase (PfG6PDH) - Probe Reports from the NIH Molecular Libraries Program." National Center for Biotechnology Information, 2011. URL:[Link]

  • "An Optimized Dihydrodibenzothiazepine Lead Compound (SBI-0797750) as a Potent and Selective Inhibitor of Plasmodium falciparum and P. vivax Glucose 6-Phosphate Dehydrogenase 6-Phosphogluconolactonase." Antimicrobial Agents and Chemotherapy, ASM Journals, 2021. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Cyclization of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate in the Synthesis of 1,4-Benzothiazine Scaffolds

Executive Summary Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate (CAS: 188614-00-8) is a highly versatile, bifunctional organic building block. Its primary application in organic synthesis and drug discovery is ser...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate (CAS: 188614-00-8) is a highly versatile, bifunctional organic building block. Its primary application in organic synthesis and drug discovery is serving as the direct precursor to the 1,4-benzothiazine heterocyclic core. By leveraging the ortho-relationship between the nitro group and the thioether side-chain, chemists can utilize a tandem reduction-lactamization sequence to access Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (CAS: 188614-01-9) in a single, high-yielding operational step. This guide details the mechanistic causality, field-proven optimization strategies, and a self-validating protocol for this critical transformation.

Chemical Context & Mechanistic Causality

The structural brilliance of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate lies in its pre-organized geometry. The molecule features a reducible nitro group positioned exactly ortho to a thioether linkage that terminates in an electrophilic ethyl ester.

When the nitro group is reduced to an aniline derivative, the newly formed primary amine acts as an internal nucleophile. Due to the proximity of the ethyl ester (a highly favorable 6-exo-trig/6-exo-tet cyclization trajectory), the intermediate undergoes spontaneous intramolecular acyl substitution (lactamization). The expulsion of ethanol drives the thermodynamic formation of the stable, fused 3-oxo-1,4-benzothiazine bicyclic system.

Experimental Insight: While catalytic hydrogenation (H₂ with Pd/C) is a standard method for nitro reduction, the presence of the thioether sulfur in this substrate frequently poisons palladium catalysts, leading to stalled reactions or requiring economically unviable catalyst loadings. Therefore, dissolving metal reductions—specifically utilizing Iron powder with a mild proton source like Ammonium Chloride (Fe/NH₄Cl)—are the superior choice. This method circumvents sulfur poisoning and prevents the undesired hydrolysis of the methyl ester that often occurs under harsher acidic conditions (e.g., Fe/AcOH).

Mechanism A Nitroarene Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate B Reduction Phase Single-electron transfers (Fe) Protonation steps A->B Fe / NH4Cl, 80°C C Amino-Ester Intermediate Methyl 3-amino-4-[(2-ethoxy-2-oxoethyl)thio]benzoate B->C -H2O D Nucleophilic Attack NH2 lone pair attacks C=O of ethyl ester C->D Spontaneous E Tetrahedral Intermediate Elimination of Ethanol D->E F Lactam Product Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate E->F -EtOH

Mechanistic pathway of the reductive cyclization forming the 1,4-benzothiazine core.

Application in Drug Discovery: The ML276 Antimalarial Lead

The 1,4-benzothiazine scaffold synthesized from this precursor is a privileged pharmacophore. A landmark application of this chemistry was demonstrated by[1]. The researchers utilized Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate to construct the benzothiazine core, which was subsequently elaborated into ML276 .

ML276 is a potent, submicromolar inhibitor of Plasmodium falciparum glucose-6-phosphate dehydrogenase 6-phosphogluconolactonase (PfGluPho). By inhibiting this rate-limiting enzyme in the pentose phosphate pathway, ML276 effectively starves the malaria parasite of the reductive equivalents necessary for survival, validating this synthetic route as a critical pathway in modern antimalarial drug development.

Workflow SM Starting Material CAS: 188614-00-8 Reduction Nitro Reduction (Fe / NH4Cl) SM->Reduction Intermediate Aniline Intermediate (Transient) Reduction->Intermediate Cyclization Intramolecular Lactamization Intermediate->Cyclization -EtOH Product 1,4-Benzothiazine CAS: 188614-01-9 Cyclization->Product Drug Antimalarial Lead (ML276) Product->Drug Derivatization

Synthetic workflow from CAS 188614-00-8 to the ML276 antimalarial lead.

Quantitative Data: Reaction Optimization

To demonstrate the causality behind selecting the Fe/NH₄Cl system, the following table summarizes the optimization landscape for the reductive cyclization of CAS 188614-00-8.

EntryReducing Agent / CatalystSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation & Causality
1H₂, 10% Pd/C (0.1 eq)Methanol2524< 20%Incomplete conversion; palladium catalyst poisoned by the thioether sulfur.
2SnCl₂·2H₂O (5.0 eq)EtOH / EtOAc80465%Moderate yield; tedious workup due to intractable tin emulsion formation.
3Fe powder, Glacial AcOHToluene / H₂O90278%Good conversion, but acidic conditions caused ~10% hydrolysis of the methyl ester.
4 Fe powder, NH₄Cl (5.0 eq) EtOH / H₂O (4:1) 80 3 92% Optimal; mild pH prevents ester hydrolysis; clean conversion and easy filtration.

Detailed Experimental Protocol: Iron-Mediated Reductive Cyclization

This protocol is designed to be a self-validating system . Visual cues (color changes and fluorescence) are embedded within the steps to ensure the scientist can verify success in real-time without immediate LC-MS analysis.

Materials Required:
  • Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate (1.0 equiv)

  • Iron powder, 300 mesh (5.0 equiv)

  • Ammonium chloride (NH₄Cl) (5.0 equiv)

  • Ethanol (EtOH) and Deionized Water (4:1 v/v ratio)

  • Ethyl Acetate (EtOAc) and Celite® 545 for workup

Step-by-Step Methodology:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate (1.0 equiv) in the EtOH/H₂O (4:1) solvent mixture to achieve a substrate concentration of 0.2 M.

  • Reagent Addition: Add Ammonium chloride (5.0 equiv) followed by Iron powder (5.0 equiv) in one portion. Note: The solution will immediately turn into a dark, opaque gray/black suspension.

  • Thermal Activation: Heat the vigorously stirred suspension to 80 °C (reflux) using an oil bath or heating block.

  • Self-Validating TLC Monitoring: After 2 hours, sample the reaction. Elute a TLC plate using Hexanes/EtOAc (2:1).

    • Validation Cue: The starting material (higher Rf​ ) will appear as a dark UV-active spot under 254 nm. The successful formation of the benzothiazine product (lower Rf​ ) is self-validated by the appearance of a bright blue/green fluorescent spot under both 254 nm and 365 nm UV light, a hallmark of the conjugated 1,4-benzothiazine system.

  • Quenching & Filtration: Once TLC indicates complete consumption of the starting material (typically 3 hours), remove the flask from heat and allow it to cool to ~40 °C. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the iron oxide sludge.

    • Critical Causality Step: Wash the Celite pad thoroughly with hot EtOAc. The benzothiazine product has a tendency to co-precipitate and adsorb onto the porous iron sludge; cold washes will result in a severe yield penalty.

  • Extraction & Drying: Concentrate the combined filtrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous residue with EtOAc and wash with brine (1x). Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The resulting crude solid is typically >90% pure. To achieve analytical purity (>98%), recrystallize the solid from hot ethanol to afford Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate as an off-white to pale yellow crystalline solid.

References

  • Title : Discovery of a Plasmodium falciparum Glucose-6-phosphate Dehydrogenase 6-phosphogluconolactonase Inhibitor (R,Z)-N-((1-Ethylpyrrolidin-2-yl)methyl)-2-(2-fluorobenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide (ML276) That Reduces Parasite Growth in Vitro Source : Journal of Medicinal Chemistry, 2012, 55(16), 7262–7272. (Preuss, Janina, et al.) URL :[Link]

Sources

Application

Application Note: Analytical Methods for the Detection and Quantification of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate

Executive Summary Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate (C₁₂H₁₃NO₆S) is a complex synthetic intermediate characterized by a nitroaromatic core, a thioether linkage, and dual ester functionalities (methyl a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate (C₁₂H₁₃NO₆S) is a complex synthetic intermediate characterized by a nitroaromatic core, a thioether linkage, and dual ester functionalities (methyl and ethyl esters). Accurate quantification and impurity profiling of this compound are critical during pharmaceutical or agrochemical development. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Photodiode Array (PDA) detection, orthogonally supported by LC-MS/MS. The protocols are designed as self-validating systems, ensuring high data integrity and compliance with ICH Q2(R1) validation standards.

Chemical Profiling & Analytical Rationale

Designing an analytical method requires a deep understanding of the analyte's structural liabilities and physicochemical properties.

  • Chromophore Activity: The nitroaromatic ring provides a strong π−π∗ transition, making UV detection highly sensitive. Based on established EPA guidelines for nitroaromatic compounds, dual-wavelength monitoring at 210 nm and 254 nm is optimal[1]. The 254 nm wavelength captures the nitroaromatic system, while 210 nm is sensitive to the ester carbonyl groups.

  • Column Selection: The compound's hydrophobicity, driven by the benzene ring and thioether, necessitates a C18 stationary phase. A high-density, end-capped C18 column prevents secondary interactions between the nitro group and residual surface silanols, which otherwise cause severe peak tailing[1].

  • Mobile Phase Causality: An acidic mobile phase (0.1% Formic Acid) is selected over neutral buffers. The acidity suppresses the ionization of any trace carboxylic acid degradants (resulting from ester hydrolysis), ensuring they remain fully protonated and well-retained on the reverse-phase column[2]. Acetonitrile is preferred over methanol as the organic modifier to provide lower system backpressure and sharper peak shapes for heterocyclic thioethers[3].

AnalyticalWorkflow SamplePrep Sample Preparation (Extraction & Dilution) Chromatography RP-HPLC Separation (C18 Column, Gradient) SamplePrep->Chromatography Split Column Effluent Split Chromatography->Split UVDetection PDA/UV Detection (210 nm & 254 nm) Split->UVDetection Assay MSDetection ESI-LC-MS/MS (Structural Confirmation) Split->MSDetection Impurities DataAnalysis Data Integration & ICH Q2 Validation UVDetection->DataAnalysis MSDetection->DataAnalysis

Integrated RP-HPLC-UV and LC-MS/MS analytical workflow for target compound detection.

Protocol 1: Stability-Indicating RP-HPLC-PDA Method

This protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) that acts as a physical gatekeeper; if the SST criteria are not met, the chromatographic run is automatically invalidated, preventing the collection of erroneous data.

Chromatographic Conditions
  • Column: End-capped C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes retention times).

  • Injection Volume: 10 µL.

  • Detection: PDA scanning from 190 to 400 nm; extracted chromatograms at 210 nm and 254 nm.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: Linear ramp to 90% B

    • 12–15 min: Hold at 90% B (Column wash)

    • 15–15.1 min: Return to 10% B

    • 15.1–20 min: Re-equilibration at 10% B

Sample Preparation
  • Diluent: Acetonitrile:Water (50:50, v/v). Rationale: Matches the initial gradient strength to prevent solvent-induced peak distortion (the "solvent effect").

  • Standard Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL).

  • Working Solution: Dilute the stock solution 1:10 to achieve a nominal concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability Testing (SST)

Inject the working solution in six replicates before analyzing unknown samples. The system is validated only if:

  • Retention Time Precision: %RSD 1.0%.

  • Peak Tailing Factor (Tf): 1.5 (Ensures no secondary interactions with silanols).

  • Theoretical Plates (N): 5,000 (Confirms column efficiency).

Protocol 2: LC-MS/MS for Trace Impurity Profiling

While UV detection is robust for assaying the main compound, identifying trace degradants requires the sensitivity and structural elucidation capabilities of mass spectrometry[3].

MS/MS Parameters
  • Ionization Mode: Electrospray Ionization (ESI) in Positive mode ( + ).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Collision Gas: Argon.

  • Mechanistic Rationale: In ESI+, the compound readily forms an [M+H]+ adduct at m/z 316.08. Fragmentation via Collision-Induced Dissociation (CID) typically yields diagnostic product ions corresponding to the neutral loss of the ethyl acetate moiety (cleavage at the thioether bond) and the loss of the methoxy radical from the methyl ester.

DegradationPathway API Methyl 4-[(2-ethoxy-2-oxoethyl)thio] -3-nitrobenzoate AcidBase Hydrolytic (Acid/Base) API->AcidBase Oxidative Oxidative (H2O2) API->Oxidative ThermalPhoto Thermal/Photolytic API->ThermalPhoto Deg1 Ester Hydrolysis (Carboxylic Acids) AcidBase->Deg1 Deg2 Thioether Oxidation (Sulfoxide/Sulfone) Oxidative->Deg2 Deg3 Nitro-Reduction Products ThermalPhoto->Deg3

Forced degradation pathways of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate.

Data Presentation: Method Validation Summary

Quantitative data must be rigorously evaluated against ICH Q2(R1) guidelines. The table below summarizes the expected validation parameters for the RP-HPLC-PDA method, demonstrating its reliability for routine quality control and stability testing[2].

Validation ParameterAcceptance CriteriaExpected Result for Target Compound
Linearity Range Correlation coefficient ( R2 ) 0.9991.0 µg/mL to 150.0 µg/mL ( R2 > 0.9995)
Limit of Detection (LOD) Signal-to-Noise (S/N) 3:1~0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10:1~0.15 µg/mL
Method Precision (Repeatability) %RSD of 6 preparations 2.0%%RSD 1.2%
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.1% – 101.3%
Specificity Resolution ( Rs​ ) from degradants 1.5 Rs​ > 2.0 for all forced degradation products

Conclusion

The analytical framework provided ensures the highly specific and sensitive detection of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate. By leveraging the specific UV absorbance of the nitroaromatic core and controlling the ionization of potential degradants via mobile phase acidity, the RP-HPLC-PDA method guarantees robust quantification. Furthermore, orthogonal LC-MS/MS integration provides the necessary structural verification required during rigorous drug development and stability testing phases.

References

  • METHOD 8330B: NITROAROMATICS, NITRAMINES AND NITRATE ESTERS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Hawaii State Department of Health / EPA.
  • Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency (EPA).
  • Determination of Possible Potential Genotoxic Impurities in Lenalidomide Drug Substance by Simple RP-HPLC Method. Asian Journal of Chemistry.
  • Automated Flow-Through Synthesis of Heterocyclic Thioethers. ACS Combinatorial Science.

Sources

Method

Application Note: A Robust HPLC Method for the Analysis of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate

Introduction Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate is a complex organic molecule with a molecular formula of C12H13NO6S and a molecular weight of 299.3 g/mol .[1] Its structure, incorporating a nitroaromat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate is a complex organic molecule with a molecular formula of C12H13NO6S and a molecular weight of 299.3 g/mol .[1] Its structure, incorporating a nitroaromatic ring, a benzoate ester, and a thioether linkage, presents a unique analytical challenge. This compound is of significant interest to researchers in medicinal chemistry and drug development as a potential synthetic intermediate. Accurate and reliable quantification of this analyte is crucial for reaction monitoring, purity assessment, and quality control.

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate. The method is designed for researchers, scientists, and drug development professionals who require a reliable and reproducible analytical procedure.

Scientific Rationale for Method Development

The development of this HPLC method was guided by the physicochemical properties of the target analyte. The presence of a nitroaromatic chromophore suggests strong UV absorbance, making UV detection a suitable choice. The molecule's overall non-polar nature, due to the benzoate ester and thioether moieties, makes reversed-phase chromatography the ideal separation mode.

A C18 stationary phase was selected for its versatility and proven performance in retaining and separating a wide range of non-polar to moderately polar compounds.[2][3] The mobile phase, a mixture of acetonitrile and water with a phosphoric acid modifier, was chosen to ensure good peak shape and resolution. Acetonitrile is a common organic modifier in reversed-phase HPLC, and phosphoric acid helps to suppress the ionization of any residual acidic functional groups, thereby improving peak symmetry.[4]

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Analyte B Dissolve in Diluent A->B Volumetric Dilution C Filter Sample B->C 0.45 µm Filter D Inject into HPLC C->D E Chromatographic Separation D->E Mobile Phase Elution F UV Detection E->F Analyte Detection G Peak Integration F->G H Quantification G->H Calibration Curve I Generate Report H->I

Caption: Experimental workflow for the HPLC analysis of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate.

Detailed HPLC Method and Protocol

This protocol provides a step-by-step guide for the analysis of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate.

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate analytical standard (≥98% purity).

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Phosphoric acid (85%, analytical grade).

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of acetonitrile and 0.1% phosphoric acid in water (60:40, v/v). To prepare 1 L of the aqueous component, add 1 mL of 85% phosphoric acid to 999 mL of HPLC-grade water. Degas the mobile phase using sonication or vacuum filtration before use.

  • Diluent: The mobile phase is used as the diluent for standard and sample preparations.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate analytical standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with the diluent. These solutions will be used to construct a calibration curve.

Chromatographic Conditions
ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time Approximately 10 minutes
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the working standard solutions in ascending order of concentration.

  • Inject the sample solutions.

  • After the analysis, flush the column with a high-organic mobile phase (e.g., 80% acetonitrile in water) and then store it in a suitable solvent (e.g., acetonitrile).

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for the intended purpose.[5][6][7][8][9] The validation parameters assessed include specificity, linearity, range, accuracy, precision, and robustness.

Validation Workflow

The logical workflow for the validation of this HPLC method is depicted below.

Validation_Workflow cluster_specificity Specificity cluster_linearity Linearity & Range cluster_accuracy Accuracy cluster_precision Precision cluster_robustness Robustness A Analyze Blank & Placebo B Stress Studies A->B C Analyze Calibration Standards D Regression Analysis (r² ≥ 0.999) C->D E Spiked Sample Analysis F Calculate % Recovery E->F G Repeatability (Intra-day) H Intermediate Precision (Inter-day) G->H I Calculate %RSD H->I J Vary Method Parameters K Assess Impact on Results J->K Validation_Start Method Validation Validation_Start->A Validation_Start->C Validation_Start->E Validation_Start->G Validation_Start->J

Caption: Logical workflow for HPLC method validation according to ICH guidelines.

Acceptance Criteria
Validation ParameterAcceptance Criteria
Specificity No interference from blank or placebo at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999
Range Demonstrated precision, accuracy, and linearity over the specified range.
Accuracy % Recovery between 98.0% and 102.0%
Precision (Repeatability & Intermediate) Relative Standard Deviation (%RSD) ≤ 2.0%
Robustness %RSD of results should be within acceptable limits after minor variations in method parameters.

Conclusion

The HPLC method described in this application note provides a reliable, accurate, and precise means for the quantitative analysis of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate. The method is straightforward to implement and has been validated according to ICH guidelines, making it suitable for routine use in research and quality control laboratories.

References

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • International Council for Harmonisation. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • ResearchGate. (2026). Development and validation of a Reverse Phase - High Performance Liquid Chromatography (RP-HPLC) method for simultaneous quantification of bronopol, sodium benzoate, methylparaben, and propylparaben in Vasu Zeal kid drops. Retrieved from [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]

  • Taylor & Francis Online. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate

Preamble: Unveiling the Potential of a Multifunctional Building Block Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate is a research chemical with a unique combination of functional groups that position it as a versa...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Unveiling the Potential of a Multifunctional Building Block

Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate is a research chemical with a unique combination of functional groups that position it as a versatile tool in medicinal chemistry, chemical biology, and drug development. The presence of a nitro-activated aromatic ring, a thioether linkage, and two distinct ester functionalities within a single scaffold allows for a wide range of chemical manipulations and applications. This guide provides an in-depth exploration of this molecule, from its synthesis and characterization to its potential as a bifunctional crosslinker, a building block for enzyme inhibitors, and a component of cleavable linker systems for targeted drug delivery. The protocols herein are designed to be robust and are grounded in established chemical principles, providing researchers with a solid foundation for their investigations.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate is essential for its effective use in research.

PropertyValueSource
CAS Number 188614-00-8
Molecular Formula C₁₂H₁₃NO₆S
Molecular Weight 315.30 g/mol
Appearance Expected to be a solidInferred from related nitrobenzoate compounds
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, DMF, DMSO) and have low solubility in water.Inferred from chemical structure

The molecule's structure features a nitro group ortho to a thioether linkage, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[1] The thioether itself can be a target for oxidation or can participate in coordination with metal catalysts. The methyl and ethyl esters offer differential reactivity, potentially allowing for selective hydrolysis or amidation under controlled conditions.

Synthesis, Purification, and Characterization

The synthesis of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate can be readily achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic route.

Synthesis_Workflow Methyl_4-chloro-3-nitrobenzoate Methyl 4-chloro-3-nitrobenzoate Reaction SɴAr Reaction Methyl_4-chloro-3-nitrobenzoate->Reaction Ethyl_thioglycolate Ethyl thioglycolate Ethyl_thioglycolate->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Product Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate Reaction->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: Proposed synthesis workflow for Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate.

Detailed Synthesis Protocol

This protocol is based on general procedures for SNAr reactions of nitroarenes with thiols.[2][3][4]

Materials:

  • Methyl 4-chloro-3-nitrobenzoate

  • Ethyl thioglycolate

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a round-bottom flask, add methyl 4-chloro-3-nitrobenzoate (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or DMSO.

  • Add ethyl thioglycolate (1.1 - 1.2 eq) to the solution.

  • Add K₂CO₃ or Cs₂CO₃ (1.5 - 2.0 eq) to the reaction mixture. Cesium carbonate is often superior for promoting these types of reactions.[3]

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Gentle heating (e.g., to 50-60 °C) may be required to drive the reaction to completion.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Flash column chromatography is the recommended method.

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column using a slurry of silica in hexanes.

  • Dissolve the crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate.

  • Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30-50%).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate.

Characterization

The structure and purity of the synthesized compound should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy:

  • Aromatic protons: Expect distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton ortho to the nitro group will likely be the most downfield.

  • Methylene protons (S-CH₂-COO): A singlet is expected in the region of δ 3.5-4.5 ppm. The chemical shift of protons adjacent to a thioether is typically around δ 2.0-3.0 ppm, but the adjacent ester group will shift this downfield.[5]

  • Methyl ester protons (COOCH₃): A singlet around δ 3.9 ppm.

  • Ethyl ester protons (COOCH₂CH₃): A quartet for the methylene group around δ 4.2 ppm and a triplet for the methyl group around δ 1.3 ppm.

¹³C NMR Spectroscopy:

  • Aromatic carbons: Six signals are expected in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group will be significantly downfield.

  • Ester carbonyl carbons: Two signals in the region of δ 165-175 ppm.

  • Methylene carbon (S-CH₂-COO): A signal around δ 35-45 ppm.

  • Methyl ester carbon (COOCH₃): A signal around δ 52 ppm.

  • Ethyl ester carbons (COOCH₂CH₃): A signal for the methylene carbon around δ 61 ppm and a signal for the methyl carbon around δ 14 ppm.

Mass Spectrometry (EI-MS):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (315.30 m/z) should be observed.

  • Fragmentation Pattern: Common fragmentation pathways for nitroaromatic esters include the loss of the alkoxy group from the ester, the nitro group, and cleavages associated with the ester functionality.[6][7][8] Expect to see fragments corresponding to [M-OCH₃]⁺, [M-OEt]⁺, [M-NO₂]⁺, and [M-COOCH₃]⁺.

Potential Research Applications and Protocols

The unique structural features of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate open up several avenues for its application in research.

As a Heterobifunctional Crosslinker

The molecule possesses two distinct reactive handles: the activated aromatic ring for reaction with nucleophiles (e.g., thiols from cysteine residues in proteins) and the ester groups that can be modified to introduce other functionalities. This makes it a potential heterobifunctional crosslinker for bioconjugation applications.[9][10]

This protocol describes the conceptual use of the title compound to link two different biomolecules.

Crosslinking_Workflow Molecule Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate Step1 Step 1: SɴAr Reaction (Thiol-Aryl Ether Bond Formation) Molecule->Step1 Biomolecule1 Biomolecule 1 (with free thiol) Biomolecule1->Step1 Intermediate Conjugate 1 Step1->Intermediate Step2 Step 2: Amidation (Ester-Amine Reaction) Intermediate->Step2 Biomolecule2 Biomolecule 2 (with free amine) Biomolecule2->Step2 Final_Product Biomolecule 1 - Linker - Biomolecule 2 (Crosslinked Conjugate) Step2->Final_Product

Caption: Workflow for using the title compound as a heterobifunctional crosslinker.

Procedure Outline:

  • Reaction with a Thiol-Containing Biomolecule: The nitro-activated aromatic ring can react with a free thiol group (e.g., from a cysteine residue in a peptide or protein) via an SNAr reaction, displacing the thio-ethyl acetate group. This reaction would be performed under basic conditions in an appropriate buffer.

  • Ester Modification: One of the ester groups (e.g., the methyl ester) could be selectively hydrolyzed to the corresponding carboxylic acid.

  • Coupling to an Amine-Containing Biomolecule: The newly formed carboxylic acid can then be coupled to a free amine group on a second biomolecule using standard peptide coupling reagents (e.g., EDC/NHS).

Building Block for Enzyme Inhibitors

Thioether-containing compounds have been investigated as inhibitors of various enzymes.[11][12] The scaffold of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate can be elaborated to design and synthesize potential enzyme inhibitors. For example, the ester functionalities can be converted to amides or other functional groups to interact with the active site of a target enzyme.

Component of Cleavable Linkers in Drug Delivery

The thioether linkage, while generally stable, can be designed to be cleavable under specific conditions, such as in the presence of certain enzymes or palladium-based reagents.[13][14] This makes the molecule a potential component of cleavable linkers in antibody-drug conjugates (ADCs) or other targeted drug delivery systems.[15][16][17]

Conceptual Application in a Cleavable Linker:

The molecule could be incorporated into a linker system where one ester is attached to a targeting moiety (e.g., an antibody) and the other ester is attached to a cytotoxic drug. The thioether could be designed for cleavage in the tumor microenvironment, releasing the active drug.

Electrophilic Probe in Chemical Biology

The electron-deficient nitroaromatic ring makes this compound a good electrophile. It could potentially be used as a probe to react with and identify nucleophilic residues in proteins or other biomolecules. The subsequent modification of the ester groups could allow for the attachment of a reporter tag (e.g., a fluorophore or biotin) for detection and analysis.

Further Chemical Transformations

The versatility of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate is further enhanced by the reactivity of its functional groups.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine using various established methods, such as catalytic hydrogenation (H₂, Pd/C) or chemical reducing agents (e.g., SnCl₂/HCl, NaBH₄/Ni(PPh₃)₄).[18][19] The resulting aniline derivative is a valuable intermediate for further functionalization, for example, through diazotization or acylation reactions.

Selective Ester Hydrolysis

The methyl and ethyl esters may exhibit different rates of hydrolysis under basic or acidic conditions, potentially allowing for selective cleavage. This differential reactivity can be exploited to sequentially introduce different functionalities at these positions.

Safety and Handling

As with any research chemical, appropriate safety precautions should be taken when handling Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Nitroaromatic compounds can be toxic and should be handled with care.[20][21]

Conclusion

Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate is a promising research chemical with significant potential in various fields of chemical and biological research. Its multifunctional nature allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. The application notes and protocols provided in this guide offer a comprehensive starting point for researchers interested in exploring the utility of this versatile compound. Further investigation into its reactivity and applications is warranted and is likely to yield exciting new discoveries.

References

  • A thioether-directed palladium-cleavable linker for targeted bioorthogonal drug decaging. Chemical Science, 10(4), 1058-1063. [Link]

  • An Odorless, One-Pot Synthesis of Nitroaryl Thioethers via SNAr Reactions Through the in situ Generation of S-Alkylisothiouronium Salts. RSC Advances, 4(106), 61990-61996. [Link]

  • Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews, 48(16), 4357-4384. [Link]

  • Inhibitory effects of thioethers on fatty acid synthase and 3T3-L1 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 354-361. [Link]

  • ¹H NMR spectra of thioethers 7b–9b (CDCl3 7.26 ppm). Conditions: 8... | Download Scientific Diagram. ResearchGate. [Link]

  • Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. Pharmaceuticals, 14(7), 648. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(10), 1645-1656. [Link]

  • Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals. Molecules, 27(24), 8981. [Link]

  • Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers. The Journal of Organic Chemistry, 79(5), 2263-2267. [Link]

  • Nucleophilic Aromatic Substitution Reaction of Nitroarenes with Alkyl- or Arylthio Groups in Dimethyl Sulfoxide by Means of Cesium Carbonate. Chemistry Letters, 35(4), 406-407. [Link]

  • New Hybrid Compounds Combining Fragments of Usnic Acid and Thioether Are Inhibitors of Human Enzymes TDP1, TDP2 and PARP1. Molecules, 26(21), 6436. [Link]

  • Process for the purification of mononitro aromatic compounds.
  • Nucleophilic aromatic substitution reaction of nitroarenes with alkyl- or arylthio groups in dimethyl sulfoxide by means of cesium carbonate. Chemistry Letters, 35(4), 406-407. [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? ResearchGate. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 29(11), 2505. [Link]

  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. ACS Chemical Biology, 6(6), 1009-1017. [Link]

  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. ACS Chemical Biology, 6(6), 1009-1017. [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. The Curious Chemist. [Link]

  • Reactions of Surface Amines with Heterobifunctional Cross-Linkers Bearing Both Succinimidyl Ester and Maleimide for Grafting Biomolecules. The Journal of Physical Chemistry B, 108(43), 16678-16686. [Link]

  • Synthesis, spectroscopic and crystallographic characterization of various cymantrenyl thioethers [Mn{C5HxBry(SMe)z}(PPh3)(CO)2]. IUCr. [Link]

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Pharmaceuticals, 16(4), 577. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 72(1), 12-27. [Link]

  • Dynamic Thiol–ene Polymer Networks Enabled by Bifunctional Silyl Ether Exchange. ACS Applied Polymer Materials, 7(2), 1438-1446. [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 15(5), 561. [Link]

  • Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Journal of Analytical Chemistry, 74(14), 1361-1367. [Link]

  • Analytical determination of some nitro compounds of biological significance by electrochemical techniques. ResearchGate. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Surface-Enhanced Raman Spectroscopy of Aromatic Thiols and Disulfides on Gold Electrodes. Langmuir, 1(6), 741-747. [Link]

  • Biologically relevant nitroaromatic compounds. ResearchGate. [Link]

  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules, 29(22), 5026. [Link]

  • 18.9: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(12), 8565-8576. [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. [Link]

  • Selective approach to thioesters and thioethers via sp3 C-H bond funtionalization. RSC Advances, 6(81), 77885-77889. [Link]

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Antioxidants & Redox Signaling, 24(15), 848-867. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3632. [Link]

  • Process for the purification of nitro aliphatic compounds.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. ResearchGate. [Link]

Sources

Method

Advanced Application Note: Handling, Storage, and Quality Control of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Document Purpose: To establish a causality-driven, self-validating protocol for the handling and preservation of CAS 188614-00-8, ensur...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Document Purpose: To establish a causality-driven, self-validating protocol for the handling and preservation of CAS 188614-00-8, ensuring maximum synthetic reproducibility.

Physicochemical Profiling & Structural Vulnerabilities

Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate is a highly functionalized synthetic intermediate. Its utility in complex pharmaceutical synthesis stems from its orthogonal reactivity sites; however, this polyfunctional nature introduces distinct chemical vulnerabilities[1],[2].

To design an effective storage protocol, we must first understand the thermodynamic and kinetic liabilities of the molecule's specific functional groups.

Quantitative Physicochemical Data
PropertyValue
Chemical Name Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate
CAS Number 188614-00-8
Molecular Formula C₁₂H₁₃NO₆S
Molecular Weight 299.3 g/mol
Key Functional Groups Thioether, Nitroaromatic, Methyl Ester, Ethyl Ester
Causality of Degradation
  • Thioether Oxidation: Thioether linkages are highly susceptible to oxidation by atmospheric oxygen, forming sulfoxides and eventually sulfones[3]. This reaction is accelerated by ambient light and trace transition metals.

  • Ester Hydrolysis: The molecule contains two distinct ester moieties (a methyl benzoate derivative and an ethyl acetate derivative). Exposure to ambient moisture, particularly in the presence of trace acidic or basic impurities, provides the nucleophilic driving force for hydrolysis into free carboxylic acids.

  • Nitroaromatic Photolysis: The nitroaromatic ring acts as a strong chromophore. Absorption of UV/Vis photons can excite the nitro group into a reactive triplet state, leading to photolytic degradation or unwanted intramolecular rearrangements.

Causality-Driven Handling & Storage Protocols

Based on the structural vulnerabilities outlined above, standard benchtop storage is insufficient. The following workflow utilizes an inert, temperature-controlled environment to suppress the kinetic pathways of degradation.

HandlingWorkflow A Bulk Reagent CAS: 188614-00-8 B Equilibrate to RT (Prevents Condensation) A->B C Transfer to Glovebox (Argon Atmosphere) B->C D Aliquoting into Amber Vials C->D E Seal & Store at -20°C (Desiccated) D->E

Workflow for the inert handling and aliquoting of sensitive thioether compounds.

Step-by-Step Inert Aliquoting Methodology

To prevent repeated freeze-thaw cycles and atmospheric exposure, the bulk material must be aliquoted into single-use vials immediately upon receipt.

  • Thermal Equilibration: Before opening the primary container, allow the sealed bottle to equilibrate to room temperature in a desiccator for at least 60 minutes. Causality: Opening a cold vial in ambient air immediately condenses atmospheric moisture onto the powder, initiating ester hydrolysis.

  • Atmospheric Displacement: Transfer the equilibrated bottle, along with pre-weighed amber glass vials and PTFE-lined caps, into a glovebox purged with high-purity Argon. Causality: Argon is heavier than air and effectively displaces oxygen, neutralizing the primary driver of thioether oxidation[3].

  • Aliquoting: Weigh the compound into single-use aliquots (e.g., 50 mg to 100 mg) using static-free spatulas.

  • Hermetic Sealing: Cap the vials tightly with PTFE-lined caps while still inside the Argon atmosphere. Wrap the seam of each cap tightly with Parafilm.

  • Long-Term Storage: Transfer the sealed aliquots to a secondary container filled with indicating desiccant (e.g., Drierite) and store at -20°C. Causality: Sub-zero temperatures drastically reduce the kinetic rate constants for both oxidation and hydrolysis.

Self-Validating Quality Control (QC) System

A protocol is only as reliable as its validation mechanism. Because visual inspection cannot detect micro-molar levels of oxidation or hydrolysis, a self-validating QC loop must be implemented before utilizing stored aliquots in critical downstream syntheses.

DegradationQC Start Methyl 4-[(2-ethoxy-2-oxoethyl)thio] -3-nitrobenzoate Oxidation O2 Exposure (Thioether Oxidation) Start->Oxidation Hydrolysis Moisture Exposure (Ester Hydrolysis) Start->Hydrolysis Photolysis UV/Vis Light (Nitro Photoreduction) Start->Photolysis Deg1 Sulfoxide Formation (+16 Da Mass Shift) Oxidation->Deg1 Deg2 Carboxylic Acids (Altered Retention Time) Hydrolysis->Deg2 Deg3 Complex Photoproducts (Multiple LC Peaks) Photolysis->Deg3 QC Self-Validating QC: LC-MS & 1H-NMR Analysis Deg1->QC Deg2->QC Deg3->QC

Degradation pathways of the nitrobenzoate derivative and LC-MS QC validation logic.

QC Validation Methodology

By analyzing a fraction of the stored compound, you validate the efficacy of the entire storage protocol. If degradation is detected, the storage system has failed and must be audited.

Step 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile.

  • Analysis: Run a rapid gradient (e.g., 5% to 95% Acetonitrile in Water with 0.1% Formic Acid) over 5 minutes.

  • Interpretation (The Validation Logic):

    • The parent compound should elute as a single sharp peak with an expected [M+H]+ of m/z 300.3[2].

    • Failure State A (Oxidation): The presence of a peak at m/z 316.3 indicates the addition of one oxygen atom (+16 Da), confirming that the Argon seal failed and the thioether has oxidized to a sulfoxide[4].

    • Failure State B (Hydrolysis): The presence of peaks at m/z 272.2 or m/z 286.2 indicates the loss of the ethyl or methyl ester groups, confirming moisture contamination.

Step 2: Proton Nuclear Magnetic Resonance (¹H-NMR)

  • Preparation: Dissolve 5 mg of the compound in deuterated chloroform (CDCl₃) treated with silver foil (to neutralize trace DCl).

  • Interpretation: Monitor the sharp singlets of the methyl ester protons (~3.9 ppm) and the methylene protons adjacent to the thioether. Broadening of these peaks or the appearance of new downfield signals confirms structural degradation, validating the need to discard the aliquot.

Safety & Environmental Considerations

  • Toxicity: Nitroaromatics are generally considered skin sensitizers and potential mutagens. Always handle within a certified fume hood or glovebox using nitrile gloves and safety goggles.

  • Spill Protocol: In the event of a powder spill, do not sweep dry. Cover the spill with a damp absorbent pad to prevent aerosolization, then wipe the area with a solvent such as ethanol or acetone, disposing of the waste in a designated halogen-free organic waste container.

References

  • NextSDS. (n.d.). Methyl 4-[(2-ethoxy-2-oxoethyl)-thio]-3-nitrobenzoate — Chemical Substance Information. Retrieved March 20, 2026, from[Link]

  • National Institutes of Health (PMC). (n.d.). Best practices for cysteine analysis. Retrieved March 20, 2026, from[Link]

  • American Chemical Society (Biochemistry). (2007). Reactivity of Sulfenic Acid in Human Serum Albumin. Retrieved March 20, 2026, from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

"common side products in Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate synthesis"

Welcome to the Chemical Synthesis Technical Support Center. This module provides advanced troubleshooting, mechanistic insights, and validated protocols for the nucleophilic aromatic substitution (SNAr) synthesis of Meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chemical Synthesis Technical Support Center. This module provides advanced troubleshooting, mechanistic insights, and validated protocols for the nucleophilic aromatic substitution (SNAr) synthesis of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate .

This molecule is a critical thioether intermediate, most notably utilized in the development of small-molecule STING (Stimulator of Interferon Genes) antagonists [1]. Because this reaction involves a bifunctional nucleophile (a thiol with an ethyl ester) and a bifunctional electrophile (an aryl halide with a methyl ester), it is highly susceptible to chemoselectivity issues if reaction parameters are not strictly controlled.

Reaction Pathway & Divergence Analysis

SNAr_Troubleshooting SM Starting Materials Methyl 4-fluoro-3-nitrobenzoate + Ethyl thioglycolate Conditions Reaction Hub SNAr Conditions (TEA, MeCN, 0-5 °C) SM->Conditions Base Activation Target Target Product Methyl 4-[(2-ethoxy-2-oxoethyl)thio] -3-nitrobenzoate Conditions->Target Optimal Pathway Side1 Transesterification (Mixed Esters) Conditions->Side1 Trace Alcohols Side2 Hydrolysis (Carboxylic Acids) Conditions->Side2 Trace H2O Side3 Disulfide Dimer (Thiol Oxidation) Conditions->Side3 O2 Exposure

Fig 1. Reaction pathways and side-product divergence in SNAr thioetherification.

Troubleshooting FAQs: Causality & Mitigation

Q1: Why am I seeing multiple closely eluting spots on TLC/LC-MS that have the same core mass but differ by exactly 14 Da? The Causality: You are observing transesterification . Your starting material contains a methyl ester, while your nucleophile contains an ethyl ester. If you use an alcohol-based solvent (like methanol or ethanol), or if your solvents contain alcohol stabilizers (e.g., ethanol in chloroform), the base catalyst will facilitate an acyl substitution. This scrambles the esters, yielding the methyl/methyl diester (-14 Da) or the ethyl/ethyl diester (+14 Da). The Fix: Strictly avoid protic solvents. Acetonitrile (MeCN) is the superior solvent for heteroarene thioetherification, as it balances reaction rate and product isolation while preventing ester scrambling [3].

Q2: My reaction stalls at 60-70% conversion. I detect a non-polar side product lacking the nitrobenzoate core. What is happening? The Causality: This is caused by the oxidative dimerization of ethyl thioglycolate into diethyl 2,2'-dithiodiacetate. Thiols are easily oxidized to disulfides in the presence of a mild base and atmospheric oxygen. When your nucleophile dimerizes, its effective stoichiometry drops, leaving unreacted electrophile behind. The Fix: Degas your reaction solvent by sparging with inert gas (N₂ or Ar) for 10–15 minutes prior to the addition of the base and nucleophile.

Q3: I am getting significant amounts of a highly polar baseline spot. How do I prevent this? The Causality: You are experiencing saponification (ester hydrolysis) . If trace water is present in your solvent or if you are using a hygroscopic inorganic base (like K₂CO₃) that has absorbed atmospheric moisture, the hydroxide ions generated will cleave the methyl or ethyl esters into their corresponding carboxylic acids. The Fix: Switch to a non-nucleophilic, soluble organic base like Triethylamine (TEA) or DIPEA, and ensure all solvents are anhydrous [2].

Q4: Should I use Methyl 4-fluoro-3-nitrobenzoate or Methyl 4-chloro-3-nitrobenzoate as my starting electrophile? The Causality: Always prioritize the fluoro-derivative . In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine's extreme electronegativity withdraws electron density from the ring, stabilizing the anionic intermediate far better than chlorine. The Fix: Using the fluoro-derivative allows the reaction to proceed rapidly at 0–5 °C [1]. If you use the chloro-derivative, you will be forced to apply heat, which exponentially increases the risk of the side reactions mentioned above.

Quantitative Diagnostics: LC-MS Profiling

Use the following table to rapidly diagnose side products in your crude reaction mixture via LC-MS (Positive Ion Mode).

Analyte / Side Product CategoryFormulaExact MassTypical LC-MS m/z [M+H]⁺Mechanistic CauseMitigation Strategy
Target Product C₁₂H₁₃NO₆S299.046300.05 N/A (Optimal SNAr)N/A
Methyl/Methyl Diester C₁₁H₁₁NO₆S285.031286.04 TransesterificationEliminate MeOH from system
Ethyl/Ethyl Diester C₁₃H₁₅NO₆S313.062314.07 TransesterificationEliminate EtOH from system
Mono-carboxylic Acid C₁₀H₉NO₆S271.015272.02 Ester HydrolysisUse anhydrous MeCN & TEA
Disulfide Dimer C₈H₁₄O₄S₂238.033239.04 Thiol OxidationDegas solvent (N₂ sparge)

Self-Validating Experimental Protocol

This protocol is engineered to systematically eliminate the causal factors of the side products detailed above, adapted from validated STING antagonist synthesis workflows [1][2].

Reagents Required:

  • Methyl 4-fluoro-3-nitrobenzoate (1.0 eq)

  • Ethyl thioglycolate (1.25 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • System Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Methyl 4-fluoro-3-nitrobenzoate (1.0 eq) in anhydrous MeCN to achieve a concentration of 0.25 M.

  • Deoxygenation: Sparge the solution with N₂ for 10 minutes. Causality: This purges dissolved O₂, preventing the oxidative dimerization of the thiol nucleophile.

  • Base Activation: Add TEA (1.5 eq) in one continuous portion. Cool the reaction mixture to 0–5 °C using an ice-water bath. Causality: TEA acts as a non-nucleophilic proton sink, neutralizing the HF byproduct without risking ester hydrolysis.

  • Nucleophilic Addition: Add Ethyl thioglycolate (1.25 eq) dropwise over 15 minutes. Causality: Dropwise addition at 0–5 °C controls the exotherm of the SNAr reaction, suppressing thermal degradation and bis-substitution.

  • Reaction Maturation: Stir the mixture for 30 minutes at 0–5 °C.

  • Validation Checkpoint: Before proceeding to the quench step, pull a 10 µL aliquot, dilute in 1 mL MeCN, and inject into the LC-MS.

    • Pass Condition: The chromatogram shows >95% relative abundance of the m/z 300.05 peak, with the starting material peak (m/z 200.03) completely consumed.

    • Fail Condition: Presence of m/z 239.04 (disulfide) alongside unreacted starting material indicates nucleophile depletion. Corrective Action: Add an additional 0.1 eq of ethyl thioglycolate and stir for 10 more minutes.

  • Quench & Extraction: Dilute the reaction with Ethyl Acetate (EtOAc) and quench with a saturated aqueous solution of NH₄Cl. Separate the layers and wash the organic layer with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product (typically >95% pure, requiring no further column chromatography).

References

  • Title: WO2021161230A1 - Small molecule sting antagonists Source: Google Patents URL
  • Title: WO2018234805A1 - SMALL MOLECULAR MODULATORS OF HUMAN STING Source: Google Patents URL
  • Source: Journal of the American Chemical Society (ACS Publications)
Optimization

Technical Support Center: Reaction Condition Optimization for Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide an in-depth, mechanistic approach to optimizing the nucleophilic aromatic substitution (SNAr) reaction req...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide an in-depth, mechanistic approach to optimizing the nucleophilic aromatic substitution (SNAr) reaction required to synthesize Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate .

This molecule is a critical thioether intermediate, prominently featured in the development of small-molecule STING (Stimulator of Interferon Genes) antagonists 1. While legacy methods often utilize methyl 4-chloro-3-nitrobenzoate in DMF with potassium carbonate 2, our optimized protocol leverages the 4-fluoro analog to drastically reduce reaction times and improve impurity profiles 3.

Part 1: Mechanistic Pathway & Workflow Visualization

Understanding the chemical causality is the first step in troubleshooting. The reaction relies on the formation of a Meisenheimer complex, which is heavily stabilized by the electron-withdrawing nitro group and the electronegative leaving group.

Mechanistic_Pathway A Methyl 4-fluoro-3-nitrobenzoate (Electrophile) D Meisenheimer Complex (Stabilized by -NO2 & -F) A->D B Ethyl thioglycolate (Nucleophile) C TEA / MeCN / 0-5°C (Deprotonation) B->C C->D Thiolate Attack E Fluoride Elimination (Fast Step) D->E F Target Thioether Product E->F

Fig 1: Mechanistic pathway of the SNAr reaction highlighting the Meisenheimer complex.

SNAr_Workflow R1 Methyl 4-fluoro-3-nitrobenzoate + MeCN Solvent B1 Add Triethylamine (TEA) Cool to 0-5 °C R1->B1 T1 Dropwise Addition: Ethyl thioglycolate B1->T1 Rxn SNAr Reaction 30 min @ 0-5 °C T1->Rxn W1 Aqueous Workup (EtOAc, NH4Cl, Brine) Rxn->W1 P1 Product Isolation (>95% Yield) W1->P1

Fig 2: Optimized SNAr workflow for synthesizing the target thioether intermediate.

Part 2: Quantitative Optimization Data

To justify our protocol deviations from legacy methods, review the optimization matrix below. These parameters were evaluated to maximize yield while suppressing transesterification and disulfide formation.

ParameterSuboptimal ConditionOptimized ConditionYield (%)Purity (%)Mechanistic Rationale
Leaving Group -Cl (Chloro)-F (Fluoro)7285Fluorine's high electronegativity lowers the activation energy for Meisenheimer complex formation.
Base K₂CO₃ (Heterogeneous)TEA (Homogeneous)8090TEA provides faster, homogeneous deprotonation and avoids localized high-pH zones that cause ester hydrolysis.
Solvent DMF (Room Temp)MeCN (0–5 °C)7598MeCN at low temperatures suppresses oxidative disulfide formation and provides a cleaner impurity profile.
Atmosphere Ambient AirNitrogen (N₂)8598An inert atmosphere prevents base-catalyzed aerobic oxidation of the thiol nucleophile.

Part 3: Self-Validating Experimental Protocol (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint of the current step is met.

Step 1: System Purging & Preparation

  • Action: Purge a jacketed reactor with high-purity Nitrogen (N₂) for 15 minutes. Add 10.0 g (50.2 mmol) of methyl 4-fluoro-3-nitrobenzoate to 2.0 L of anhydrous Acetonitrile (MeCN).

  • Validation: Ensure complete dissolution. The solution must be pale yellow and strictly clear. Cloudiness indicates moisture contamination, which will lead to ester hydrolysis.

Step 2: Base Addition & Thermal Control

  • Action: Add 7.61 g (75.38 mmol, 1.5 eq) of Triethylamine (TEA). Engage the chiller to cool the reaction mixture to 0–5 °C.

  • Validation: Wait for the internal temperature probe to stabilize below 5 °C before proceeding. This is critical to prevent exothermic degradation and side reactions.

Step 3: Nucleophile Introduction

  • Action: Charge an addition funnel with 7.25 g (62.7 mmol, 1.25 eq) of ethyl thioglycolate. Add the thiol dropwise over 15–30 minutes.

  • Causality: Dropwise addition keeps the steady-state concentration of the free thiolate low, minimizing the statistical probability of oxidative disulfide dimerization.

Step 4: Reaction Monitoring

  • Action: Stir the reaction at 0–5 °C for 30 minutes.

  • Validation: Pull a 0.5 mL aliquot, quench in aqueous NH₄Cl, extract with EtOAc, and run TLC (Hexanes:EtOAc 3:1) or LC-MS. The starting material peak must be completely consumed.

Step 5: Quench and Workup

  • Action: Dilute the cold reaction mixture with 2.0 L of Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1.0 L of saturated aqueous NH₄Cl, followed by 1.0 L of brine.

  • Causality: The mildly acidic NH₄Cl wash neutralizes residual TEA and protonates any unreacted thiolate, safely quenching the reaction and preventing post-reaction degradation during concentration.

Step 6: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 35 °C).

  • Validation: The final product should be isolated as a highly pure solid/oil (Yield: >95%).

Part 4: Troubleshooting & FAQs

Q1: During scale-up, I observed a mixture of methyl/ethyl ester scrambled products and some carboxylic acid formation. How can I prevent this? Answer: This is a classic issue of transesterification and saponification. The target molecule possesses two distinct ester moieties (a methyl ester on the benzoate and an ethyl ester on the thioether).

  • Causality: If you use an alcoholic solvent (e.g., methanol or ethanol) in the presence of a base, alkoxide formation leads to transesterification, scrambling the methyl and ethyl groups. Furthermore, if your base is too strong (e.g., NaOH) or your reagents are wet, hydroxide ions will hydrolyze the esters.

  • Solution: Strictly use anhydrous aprotic solvents (such as MeCN or DMF) and a non-nucleophilic organic base like Triethylamine (TEA) or DIPEA. Ensure all reagents and glassware are rigorously dried.

Q2: I am using methyl 4-chloro-3-nitrobenzoate instead of the fluoro- analog. The reaction stalls at ~70% conversion even after 16 hours. Why? Answer: In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is typically the formation of the Meisenheimer complex, not the elimination of the leaving group.

  • Causality: Fluorine is highly electronegative, which strongly withdraws electron density from the aromatic ring, stabilizing the anionic transition state much better than chlorine. Consequently, fluoroarenes react orders of magnitude faster than chloroarenes in SNAr.

  • Solution: If you must use the chloro- derivative, you need to increase the nucleophilicity of the thiolate. Switch from MeCN/TEA to DMF/K₂CO₃ and increase the reaction temperature to 40 °C. However, for optimal kinetics and yield, switching to methyl 4-fluoro-3-nitrobenzoate is highly recommended.

Q3: LC-MS analysis shows a significant +M mass peak corresponding to the disulfide dimer of ethyl thioglycolate. How does this affect my yield? Answer: Ethyl thioglycolate (a thiol) is highly prone to oxidative coupling into a disulfide when exposed to base and atmospheric oxygen.

  • Causality: This side reaction consumes your nucleophile, altering the stoichiometry and leading to incomplete conversion of the electrophile.

  • Solution: Perform the reaction under a strict inert atmosphere (Nitrogen or Argon). Additionally, keep the reaction temperature low (0–5 °C) and add the thiol dropwise. This ensures the thiolate reacts instantly with the highly electrophilic fluoroarene rather than accumulating in solution and oxidizing.

Part 5: References

  • Title: WO2021161230A1 - Small molecule sting antagonists Source: Google Patents URL:

  • Title: Methyl 3-mercaptopropanoate | Aliphatic Chain Hydrocarbons Source: Ambeed URL:

  • Title: WO2018234805A1 - SMALL MOLECULAR MODULATORS OF HUMAN STING Source: Google Patents URL:

Sources

Troubleshooting

"removing impurities from Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate"

Technical Support Center: Purification of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate Welcome to the dedicated technical support guide for the purification of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate

Welcome to the dedicated technical support guide for the purification of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate (CAS No. 188614-00-8).[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity.

Understanding the Compound and Potential Impurities

Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate is a functionalized aromatic compound containing a nitro group, a thioether linkage, and two distinct ester functionalities. Its synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a thiol-containing nucleophile displaces a leaving group (commonly a halide) on a nitro-activated aromatic ring.[2][3][4]

Common Impurities May Include:

  • Unreacted Starting Materials: Residual methyl 4-halo-3-nitrobenzoate and ethyl 2-mercaptoacetate.

  • By-products: Dinitro compounds, or products from side reactions.

  • Solvents and Reagents: Residual solvents from the reaction and workup, and any catalysts or bases used.

  • Hydrolysis Products: Carboxylic acids resulting from the hydrolysis of the methyl or ethyl esters, especially if the reaction or workup conditions are not anhydrous.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude product is an oil or a sticky solid. How can I induce crystallization?

A1: "Oiling out" or the formation of a non-crystalline solid is a common issue, especially if impurities are present.

  • Initial Troubleshooting:

    • Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove traces of high-boiling point solvents.

    • Trituration: Try stirring the crude material with a cold, non-polar solvent in which the desired product has low solubility (e.g., hexanes, diethyl ether). This can often wash away soluble impurities and induce crystallization of the product.

  • Advanced Strategies:

    • If trituration fails, consider dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly adding a poor solvent (e.g., hexanes) until the solution becomes cloudy. Let it stand, or gently warm to redissolve and then cool slowly.

    • "Seeding" the solution with a previously obtained pure crystal can also initiate crystallization.[5][6]

Q2: I have a low yield after purification. What are the likely causes?

A2: Low recovery can stem from several factors during the purification process.

  • During Recrystallization:

    • Excess Solvent: Using too much hot solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.[5]

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, the product can crystallize on the filter paper.

    • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature.[7][8]

  • During Column Chromatography:

    • Incorrect Solvent System: If the eluent is too polar, the compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute from the column at all.

    • Improper Column Packing: Channels in the silica gel can lead to poor separation.

    • Compound Streaking: If the compound is not fully soluble in the mobile phase, it can lead to broad bands and poor separation.

Q3: My purified compound is colored (e.g., yellow or brown), but it should be a pale solid. How can I remove the color?

A3: Colored impurities are common in nitrated aromatic compounds.

  • Recrystallization with Charcoal:

    • Dissolve the impure solid in a minimum amount of a suitable hot solvent.

    • Add a small amount of activated charcoal (typically 1-2% by weight of the solute) to the hot solution.

    • Swirl the mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal.[7]

    • Perform a hot filtration to remove the charcoal.

    • Allow the filtrate to cool slowly to form decolorized crystals.

  • Important Considerations:

    • Do not add charcoal to a boiling solution, as this can cause bumping.

    • Using too much charcoal can lead to a loss of the desired product due to adsorption.[5]

Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds by leveraging differences in solubility.[7][9][10][11][12]

Step-by-Step Procedure:

  • Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. A good solvent will show high solubility at elevated temperatures and low solubility at room temperature.[11] For this compound, consider solvents like ethanol, isopropanol, or a mixed solvent system such as ethyl acetate/hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[8]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation. Slow cooling is crucial for forming pure crystals.[8][9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[9]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid purification technique that uses pressure to force the solvent through the stationary phase, leading to faster separations.[13][14][15][16]

Step-by-Step Procedure:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The ideal system will give your desired compound an Rf value of approximately 0.3.[14] A good starting point for this compound would be a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.[15][17]

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin eluting with the chosen solvent system, applying gentle air or nitrogen pressure.

    • You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).[15]

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Table 1: Example Solvent Systems for Chromatography

Starting Materials / By-productsPotential Eluent System (Hexane:Ethyl Acetate)Notes
Less polar impurities9:1 to 7:3These will elute first.
Target Compound 6:4 to 1:1 Adjust based on TLC results.
More polar impurities1:2 to 100% Ethyl AcetateThese will elute after the product.

Visualization of Workflows

Troubleshooting Workflow for Impure Product

Caption: Troubleshooting flowchart for purification.

General Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Drying Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Hot_Filter Hot Filtration (optional) Dissolve->Hot_Filter Cool Slow Cooling & Crystallization Hot_Filter->Cool Vacuum_Filter Vacuum Filtration Cool->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Dry Dry Under Vacuum Wash->Dry Final_Product Pure Crystalline Product Dry->Final_Product Yields

Caption: Recrystallization workflow diagram.

References

  • Vertex AI Search. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3).
  • Vertex AI Search. (n.d.). SOP: CRYSTALLIZATION.
  • Vertex AI Search. (n.d.). US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents.
  • Vertex AI Search. (n.d.). Recrystallization.
  • Vertex AI Search. (n.d.). Column Chromatography Procedures - Organic Chemistry at CU Boulder.
  • Vertex AI Search. (n.d.). Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Vertex AI Search. (n.d.). Recrystallization. --->.
  • Vertex AI Search. (n.d.). Flash Column Chromatography - College of Engineering Safety.
  • Vertex AI Search. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES.
  • Vertex AI Search. (n.d.). Purification of Organic Compounds by Flash Column Chromatography.
  • Vertex AI Search. (n.d.). US3110712A - Method for removing thiol-contaminants from thioether solutions - Google Patents.
  • Vertex AI Search. (n.d.). Flash Chromatography Explained: A Comprehensive Guide - Chrom Tech, Inc..
  • Vertex AI Search. (n.d.). Purification of IgG Using Thiophilic Chromatography - Springer Nature Experiments.
  • Vertex AI Search. (n.d.). How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • Vertex AI Search. (n.d.). Methods for thioether synthesis that do not require isolation of... - ResearchGate.
  • Vertex AI Search. (n.d.). 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Vertex AI Search. (n.d.). Purification method of thiophene - CN1134429C - Google Patents.
  • Vertex AI Search. (n.d.). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Vertex AI Search. (n.d.). A guide to modern methods for poly(thio)ether synthesis using Earth-abundant metals.
  • Vertex AI Search. (n.d.). Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol | Organic Letters - ACS Publications.
  • Vertex AI Search. (n.d.). Purification – Cooperative Organic Chemistry Student Laboratory Manual.
  • Vertex AI Search. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate.
  • Vertex AI Search. (n.d.). Supporting Information - CDC Stacks.
  • Vertex AI Search. (n.d.). Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate - Guidechem.
  • Vertex AI Search. (n.d.). Methods of Purification of Organic Compounds | CK-12 Foundation.
  • Vertex AI Search. (n.d.). Aromatic Nitro Compounds - MST.edu.
  • Vertex AI Search. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH.
  • Vertex AI Search. (n.d.). Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • Vertex AI Search. (n.d.). Nucleophilic aromatic substitution - Wikipedia.
  • Vertex AI Search. (n.d.). 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
  • Vertex AI Search. (n.d.). Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure.
  • Vertex AI Search. (n.d.). Aromatic Nucleophilic Substitution Reaction - Institute of Science, Nagpur.
  • Vertex AI Search. (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
  • Vertex AI Search. (n.d.). 188614-00-8|Methyl 4-((2-ethoxy-2-oxoethyl)thio)-3-nitrobenzoate - BLDpharm.
  • Vertex AI Search. (n.d.). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? : r/chemistry - Reddit.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate

Welcome to the dedicated technical support and troubleshooting hub for the scale-up synthesis of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate. This guide is engineered for process chemists and drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting hub for the scale-up synthesis of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate. This guide is engineered for process chemists and drug development professionals translating bench-scale nucleophilic aromatic substitution (SNAr) reactions into robust pilot-plant workflows.

Process Overview & Mechanistic Pathway

The synthesis relies on an SNAr reaction between methyl 4-chloro-3-nitrobenzoate (the electrophile) and ethyl 2-mercaptoacetate (the nucleophile) under basic conditions. While highly efficient at the bench, scaling this chemistry introduces critical thermal and chemoselectivity challenges.

G Start Electrophile + Nucleophile Methyl 4-chloro-3-nitrobenzoate + Ethyl 2-mercaptoacetate Solvent Aprotic Solvent System (Anhydrous DMF, KF < 100 ppm) Start->Solvent Base Heterogeneous Base Addition (K2CO3) Controlled Dosing (T < 25°C) Solvent->Base Intermediate Meisenheimer Complex (Transient SNAr Intermediate) Base->Intermediate Nucleophilic Attack Side1 Disulfide Dimerization (Avoid O2 Exposure) Base->Side1 + O2 Side2 Ester Hydrolysis (Avoid H2O Exposure) Base->Side2 + H2O Side3 Transesterification (Avoid Protic Solvents) Base->Side3 + MeOH/EtOH Product Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate (Target Product) Intermediate->Product Chloride Elimination

Workflow and mechanistic pathways for the SNAr synthesis, including critical side reactions.

Troubleshooting Guide: The "Why" and "How"

Q: Why am I observing a statistical mixture of dimethyl, diethyl, and methyl/ethyl esters in my product during scale-up? A (Transesterification): The target molecule is a mixed ester. If you use a protic solvent (like methanol or ethanol) or a soluble alkoxide base, the basic conditions will catalyze 1[1]. The methoxide or ethoxide generated in situ attacks the carbonyl carbons of both the benzoate and the thioglycolate, scrambling the esters. Resolution: Strictly utilize aprotic solvents (e.g., anhydrous DMF or MeCN) and a heterogeneous, non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃) to suppress acyl substitution pathways.

Q: The reaction temperature spiked uncontrollably upon the addition of the base. How do we manage this exotherm? A (Exotherm Control): The SNAr reaction is highly exothermic. The electron-withdrawing nitro and ester groups strongly activate the aromatic ring, making the formation of the Meisenheimer intermediate and subsequent chloride elimination rapid and thermodynamically 2[2]. At scale, batching all reagents simultaneously leads to a thermal runaway. Resolution: Implement a "reverse-addition" or controlled dosing strategy. Suspend the electrophile and K₂CO₃ in DMF, cool to 5°C, and dose the ethyl thioglycolate dropwise to control the heat of reaction.

Q: My overall yield is dropping, and LC-MS reveals a high-molecular-weight impurity. What is happening? A (Disulfide Dimerization): Thiols are highly susceptible to oxidative dimerization in the presence of a base and atmospheric oxygen, forming a disulfide byproduct. This consumes your nucleophile and creates an impurity that is difficult to purge during crystallization. Resolution: Thoroughly degas the solvent by sparging with nitrogen or argon for at least 30 minutes prior to reagent addition, and maintain a strict inert atmosphere throughout the reaction and maturation 3[3].

Q: We are detecting carboxylic acid impurities in our HPLC traces. How do we prevent this? A (Ester Hydrolysis): Trace moisture in the reaction mixture, combined with the basic conditions, acts as a nucleophile to hydrolyze either the methyl or ethyl esters. Resolution: Ensure the DMF has a moisture content of < 100 ppm (verified by Karl Fischer titration) and use oven-dried K₂CO₃.

Validated Scale-Up Protocol (1 kg Pilot Scale)

This protocol relies on a self-validating system: progression to the next step is contingent on specific physical or analytical milestones.

  • Reactor Preparation & Inerting: Charge a 10 L jacketed glass reactor with 1.00 kg (4.64 mol) of methyl 4-chloro-3-nitrobenzoate and 5.0 L of anhydrous DMF.

    • Validation: Perform Karl Fischer titration on the slurry; proceed only if moisture is < 100 ppm. Sparge with N₂ for 30 minutes.

  • Base Addition: Add 0.77 kg (5.57 mol, 1.2 eq) of anhydrous K₂CO₃ powder. Adjust the reactor jacket to cool the internal temperature (T_int) to 5°C.

    • Validation: Ensure the base is fully suspended with an agitation rate of 250 rpm.

  • Controlled Dosing (Critical Step): Load 0.61 kg (5.10 mol, 1.1 eq) of ethyl 2-mercaptoacetate into a pressure-equalizing dropping funnel. Begin dropwise addition.

    • Validation: Modulate the feed rate to strictly maintain T_int between 10°C and 20°C. Do not proceed if T_int exceeds 25°C.

  • Reaction Maturation: Once dosing is complete, adjust the jacket to maintain 20°C. Stir for 12 hours.

    • Validation: Sample the slurry for HPLC analysis. The reaction is deemed complete when the 4[4].

  • Quench & Precipitation: Slowly dose 5.0 L of chilled deionized water (0–5°C) into the reactor over 1 hour. The product will precipitate as a bright yellow solid. Stir for an additional 2 hours at 5°C to maximize crystallization yield.

  • Isolation: Filter the slurry via a Nutsche filter. Wash the filter cake with cold water (2 x 2.0 L) to remove DMF and inorganic salts, followed by cold heptane (1.0 L) to purge unreacted thiol.

  • Drying: Transfer the solid to a vacuum oven. Dry at 40°C until a constant weight is achieved.

Critical Process Parameters (CPPs)

Critical Process Parameter (CPP)Acceptable RangeMechanistic Consequence of Deviation
Solvent Moisture (KF) < 100 ppm> 100 ppm leads to base-catalyzed ester hydrolysis, reducing yield and complicating isolation.
Internal Temp (Dosing) 10°C – 20°C> 25°C accelerates side reactions and risks thermal runaway; < 10°C stalls the SNAr kinetics.
Base Stoichiometry 1.2 – 1.5 eq< 1.2 eq results in incomplete conversion; > 1.5 eq promotes unwanted base-catalyzed degradation.
Agitation Rate 200 – 300 rpmPoor mixing in the heterogeneous (slurry) system causes localized hot spots and inconsistent kinetics.

Frequently Asked Questions (FAQs)

Q: Can I substitute methyl 4-chloro-3-nitrobenzoate with the fluoro analogue? A: Yes. The fluoro analogue is significantly more reactive in SNAr reactions because the high electronegativity of fluorine stabilizes the Meisenheimer transition state better than chlorine. However, this increased reactivity will drastically amplify the exotherm, requiring more aggressive jacket cooling and slower dosing rates.

Q: How do I eliminate the persistent, foul odor of ethyl 2-mercaptoacetate from the reactor and glassware? A: Wash all equipment with a dilute sodium hypochlorite (bleach) solution. The hypochlorite rapidly oxidizes the volatile, odorous thiol into a non-volatile, water-soluble sulfonic acid.

Q: Is it possible to use an organic base like DIPEA instead of K₂CO₃? A: While DIPEA (N,N-Diisopropylethylamine) is non-nucleophilic and soluble, its use often leads to darker reaction mixtures and more complex impurity profiles in this specific synthesis. The heterogeneous nature of K₂CO₃ is advantageous as it limits the concentration of active base in solution, acting as a kinetic buffer against side reactions.

References

  • Human mitochondrial glutathione transferases Source: University of Cambridge / Bioorganic & Medicinal Chemistry URL:4

  • Nucleophilic Substitution Reactions of 1-Halogeno-4-COR-2-nitrobenzenes with Sodium Benzenethiolate and Piperidine Source: ACS Publications URL:2

  • New protein farnesyltransferase inhibitors in the 3-arylthiophene 2-carboxylic acid series Source: Taylor & Francis Online URL:3

  • Rapid Functionalization of Polycarbonates and Polyurethanes via Organocatalyzed SNAr Source: ChemRxiv URL:1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Purity of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate

For researchers, scientists, and drug development professionals, establishing the purity of a chemical entity is a cornerstone of reliable and reproducible results. This guide provides an in-depth, objective comparison o...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of a chemical entity is a cornerstone of reliable and reproducible results. This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate (CAS 188614-00-8), a key intermediate in various synthetic pathways.[1] We will move beyond a simple listing of techniques to explore the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The molecular structure of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate, with its aromatic nitro group, thioether linkage, and dual ester functionalities, presents a unique analytical challenge.[1] A multi-faceted approach is therefore essential for a comprehensive purity assessment.

The Critical Role of Purity in Research and Development

The presence of impurities, even at trace levels, can have significant consequences in drug development and other sensitive applications.[2][3] Contaminants may be toxic, lead to unwanted side effects, or negatively impact the stability and shelf-life of the final product.[3] Therefore, rigorous purity validation is not merely a quality control step but a critical component of scientific integrity.

A Multi-Modal Approach to Purity Validation

A single analytical technique is rarely sufficient to definitively establish the purity of a complex organic molecule. The following sections compare and contrast the most effective methods for the comprehensive analysis of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate.

Workflow for Purity Validation

Caption: A typical workflow for the comprehensive purity validation of an organic compound.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Quantitative Analysis

For quantitative purity assessment of nitroaromatic compounds, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry standard.[4] Its ability to separate the target compound from structurally similar impurities makes it an indispensable tool.

Why HPLC is a Primary Choice:

  • High Resolution: Capable of separating closely related compounds.

  • Quantitative Accuracy: Provides precise quantification of the main peak and any impurities.

  • Sensitivity: Can detect impurities at very low levels.

Experimental Protocol: HPLC-UV Analysis

  • System Preparation: Utilize a standard HPLC system with a binary pump, autosampler, column oven, and a UV-Vis detector.[4]

  • Column Selection: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point for the separation of nitroaromatic compounds.[4] For challenging separations, consider a Phenyl phase, which can offer enhanced retention for compounds with aromatic rings and nitro groups.[5]

  • Mobile Phase Preparation: A gradient elution using a mixture of HPLC-grade acetonitrile and water is typically effective.[4] The use of a buffer, such as acetate or formate, can improve peak shape and reproducibility, especially if acidic or basic impurities are present.[5][6] It is crucial to maintain the mobile phase pH at least one unit away from the pKa of any analytes.[5]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent, such as acetonitrile, to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulate matter.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm is a common choice for aromatic compounds, but a photodiode array (PDA) detector can be used to identify the optimal wavelength and check for peak purity.[7]

    • Injection Volume: 10 µL

    • Gradient Program: A typical gradient might start at 40% acetonitrile and increase to 95% over 20-30 minutes.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation

While HPLC provides quantitative data, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for confirming the chemical structure of the main component and identifying impurities. Both ¹H and ¹³C NMR are essential.

Why NMR is Crucial:

  • Structural Elucidation: Provides detailed information about the molecular framework.[8]

  • Impurity Identification: Characteristic signals can help identify known and unknown impurities.

  • Quantitative Potential (qNMR): With an internal standard, NMR can provide highly accurate quantitative data.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 10-50 mg of the sample in a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[8] The choice of solvent can slightly affect chemical shifts.[8]

  • ¹H NMR:

    • The spectrum of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate is expected to show distinct signals for the aromatic protons, the methylene and methyl protons of the ethyl ester, the methylene protons of the thioacetate group, and the methyl protons of the methyl ester.

    • The deshielding effect of the nitro group will cause the aromatic protons ortho and para to it to shift downfield.[9][10]

  • ¹³C NMR:

    • The spectrum will show characteristic signals for the carbonyl carbons of the esters, the aromatic carbons (with the carbon attached to the nitro group being significantly downfield), and the aliphatic carbons.[9]

    • Due to the lack of symmetry, all aromatic carbons should be magnetically non-equivalent and appear as distinct signals.[9]

  • Data Interpretation: Compare the observed chemical shifts and coupling constants with theoretical predictions and reference spectra of similar compounds to confirm the structure.[8][11] Any unexpected signals should be investigated as potential impurities.

Mass Spectrometry (MS): Molecular Weight Verification and Impurity Identification

Mass spectrometry provides crucial information about the molecular weight of the compound and can be a powerful tool for identifying impurities, especially when coupled with liquid chromatography (LC-MS).

Why MS is Informative:

  • Molecular Weight Confirmation: Provides the exact mass of the molecule, confirming its elemental composition.

  • Fragmentation Analysis: The fragmentation pattern can offer structural clues. Aromatic thioethers often exhibit characteristic fragmentation patterns.[12]

  • Sensitivity: Extremely sensitive, capable of detecting trace-level impurities.

Experimental Protocol: LC-MS Analysis

  • LC Separation: Utilize the HPLC method developed previously to separate the components of the sample.

  • Ionization: Electrospray ionization (ESI) is a suitable technique for this molecule, as it is a polar compound.[7]

  • Mass Analysis:

    • Acquire the full scan mass spectrum to determine the molecular weight of the parent compound and any co-eluting impurities.

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data, which can be used to further confirm the structure.[13]

  • Data Analysis: The molecular ion peak should correspond to the calculated molecular weight of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate (C₁₂H₁₃NO₆S, MW: 299.30).[1] Any other observed masses can be investigated as potential impurities.

Elemental Analysis (EA): Confirming Elemental Composition

Elemental analysis (CHNS) provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the sample.[14] This technique is a fundamental method for confirming the empirical formula of a pure substance.

Why EA is a Foundational Technique:

  • Empirical Formula Verification: Provides direct evidence of the elemental composition.[14]

  • Detection of Inorganic Impurities: Can indicate the presence of inorganic salts or residual solvents.

Experimental Protocol: CHNS Analysis

  • Sample Preparation: A small, accurately weighed amount of the dried sample is required.

  • Combustion: The sample is combusted at high temperatures, converting the elements into gaseous products (CO₂, H₂O, N₂, SO₂).[14]

  • Detection: The gaseous products are separated and quantified by a detector.

  • Data Analysis: The experimentally determined percentages of C, H, N, and S should be within ±0.4% of the theoretical values for the molecular formula C₁₂H₁₃NO₆S.

Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
HPLC-UV Quantitative purity, number of componentsHigh resolution, accurate quantification, robustMay not detect non-UV active impurities
¹H & ¹³C NMR Unambiguous structure confirmation, impurity identificationProvides detailed structural informationLower sensitivity than MS, can be complex to interpret
Mass Spectrometry Molecular weight, structural fragments, impurity identificationHigh sensitivity, confirms molecular formulaIsomers may not be distinguishable without chromatography
Elemental Analysis Elemental composition (C, H, N, S)Confirms empirical formula, detects inorganic impuritiesDoes not provide structural information, requires high purity

Potential Impurities to Consider

Understanding the potential impurities is crucial for developing appropriate analytical methods. Based on the likely synthesis of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate (likely via nucleophilic aromatic substitution), potential impurities could include:

  • Starting Materials: Unreacted methyl 4-chloro-3-nitrobenzoate or ethyl 2-mercaptoacetate.

  • Byproducts: Disulfide-linked dimers of the starting thiol.

  • Isomers: Positional isomers if the starting materials are not pure.

  • Degradation Products: Hydrolysis of the ester groups.

  • Nitrosamines: Can sometimes form as impurities in processes involving nitroaromatic compounds, and their detection is critical due to potential toxicity.[15][16]

Conclusion

Validating the purity of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate requires a synergistic approach that leverages the strengths of multiple analytical techniques. HPLC-UV provides the primary quantitative assessment, while NMR and Mass Spectrometry offer definitive structural confirmation and impurity identification. Elemental analysis serves as a fundamental check of the elemental composition. By employing this comprehensive analytical strategy, researchers can ensure the quality and reliability of their materials, which is paramount for the integrity of their scientific endeavors.

References

  • 13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide. Benchchem.
  • Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. (2024, November 25). News-Medical.net.
  • Pharmaceutical Elemental Impurities Analysis - Wet Chemistry. BOC Sciences.
  • Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers.
  • Elemental Analysis. Intertek.
  • Elemental Analysis CHNS (O) - Testing Methods. (2025, June 12). Auriga Research.
  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. (2007, February 6). Taylor & Francis.
  • Developing HPLC Methods. Sigma-Aldrich.
  • Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Journal of the Chemical Society B: Physical Organic.
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. University of Arizona.
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2025, November 28). LCGC International.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-(m-Nitro-phenyl). Benchchem.
  • Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. (2006, January 3). ResearchGate.
  • Mass Spectra of Aliphatic Thiols and Sulfides. ACS Publications.
  • Supporting Information. CDC Stacks.
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Rsc.org.
  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Chemistry Stack Exchange.
  • Reduction of nitro compounds. Wikipedia.
  • Studies in Mass Spectrometry. Part XVI. Mass Spectra of Thiophenols. R Discovery.
  • Processes for the preparation of nitrosamine-free N,N-disubstituted nitroaromatic amines and for the stabilization of these compounds against the formation of nitrosamines. Google Patents.
  • Nitrosamine Impurities: What Are They and Why Do They Matter? (2025, July 22). BOC Sciences.
  • how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.? Chegg.
  • Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate. Guidechem.
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (2021, January 26). MDPI.
  • Quantifying Thiol Abundance and pKa Values in Natural Organic Mixtures Using HERFD-XANES Spectroscopy. (2026, February 23). ACS Publications.
  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Padua.
  • Nitrosamine Impurities MasterClass. (2026, March 12). YouTube.
  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses.
  • Methyl 4-[(2-ethoxy-2-oxoethyl)-thio]-3-nitrobenzoate. NextSDS.
  • METHYL 4-(2-METHOXY-2-OXOETHYL)-3-NITROBENZOATE. Sigma-Aldrich.
  • METHYL 4-(2-METHOXY-2-OXOETHYL)-3-NITROBENZOATE| Products Supplier. Clinivex.

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Comparative

A Comparative Guide to Biological Assay Validation for Novel Enzyme Inhibitors: A Case Study with Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate

This guide provides a comprehensive framework for the validation of biological assays for novel small molecule inhibitors, using the hypothetical compound "Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate" (hereafter...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of biological assays for novel small molecule inhibitors, using the hypothetical compound "Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate" (hereafter referred to as 'Compound X') as a case study. The principles and methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in the crucial process of characterizing new chemical entities.

The structural features of Compound X, specifically the nitroaromatic group, suggest a potential interaction with nitroreductase enzymes.[1][2] These enzymes are of significant interest in medicine and research, particularly in strategies like gene-directed enzyme-prodrug therapy (GDEPT), where they can activate non-toxic prodrugs into potent cytotoxic agents within cancer cells.[1][3] Therefore, for this guide, we will hypothesize that Compound X is an inhibitor of a human nitroreductase (hNR).

Our objective is to rigorously validate an assay to characterize the inhibitory potential of Compound X. To achieve this, we will compare two distinct analytical methods: a high-throughput, fluorescence-based assay and a highly specific, mass spectrometry-based orthogonal assay. This dual-method approach ensures the generation of reliable and robust data, a cornerstone of any successful drug discovery program.

Section 1: The Target and Assay Principles

The Hypothetical Target: Human Nitroreductase (hNR)

Nitroreductases are a family of flavin-containing enzymes that catalyze the reduction of nitroaromatic compounds using NAD(P)H as an electron donor.[2][3] This process typically follows a Ping Pong Bi-Bi kinetic mechanism where the enzyme's FMN cofactor is first reduced by NAD(P)H, and then the reduced FMN transfers electrons to the nitroaromatic substrate.[2][3][4] The ability of these enzymes to convert prodrugs into active cytotoxic agents makes them a valuable target in oncology.[3][5] Our hypothetical hNR is a critical enzyme in a cancer-related pathway, making its inhibition a therapeutic goal.

Assay Method 1: Fluorescence-Based Inhibition Assay

This assay is designed for efficiency and high-throughput screening (HTS). It relies on a fluorogenic substrate that, when acted upon by hNR, releases a highly fluorescent molecule. The rate of fluorescence increase is directly proportional to enzyme activity.[6][7][8] An inhibitor like Compound X will slow this reaction, resulting in a lower fluorescence signal.

  • Principle: Measure the rate of formation of a fluorescent product.

  • Advantages: High sensitivity, rapid, cost-effective, and amenable to automation in 96- or 384-well plate formats.[6][7]

  • Potential Pitfalls: Susceptible to interference from compounds that are themselves fluorescent or that quench the fluorescence of the product.[9][10]

Assay Method 2: LC-MS/MS Orthogonal Assay

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides a direct and highly specific measurement of the substrate and its product.[11] This "label-free" method separates the molecules in the reaction mixture by chromatography before detecting and quantifying them by their mass-to-charge ratio.[11]

  • Principle: Directly quantify the consumption of substrate and/or the formation of the product.

  • Advantages: High specificity and sensitivity, considered a "gold standard" for its accuracy.[9][12] It is not affected by the optical properties of the test compound.[9][10]

  • Potential Pitfalls: Lower throughput, higher cost per sample, and requires more complex instrumentation and expertise compared to fluorescence assays.[13]

Comparative Assay Workflows

The following diagram illustrates the general workflows for the two validation methods.

Assay_Workflows cluster_0 Fluorescence Assay Workflow cluster_1 LC-MS/MS Assay Workflow F1 Dispense Buffer, Compound X, & Enzyme F2 Pre-incubate F1->F2 F3 Add Fluorogenic Substrate F2->F3 F4 Kinetic Read: Measure Fluorescence (e.g., every 60s) F3->F4 F5 Calculate Rate (Slope) F4->F5 L1 Dispense Buffer, Compound X, & Enzyme L2 Pre-incubate L1->L2 L3 Add Substrate L2->L3 L4 Incubate (Fixed Time, e.g., 30 min) L3->L4 L5 Quench Reaction (e.g., Acetonitrile) L4->L5 L6 Centrifuge & Transfer Supernatant L5->L6 L7 LC-MS/MS Analysis L6->L7 L8 Quantify Product Peak L7->L8

Caption: Comparative workflows for fluorescence and LC-MS/MS assays.

Section 2: Head-to-Head Assay Validation

Assay validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[14][15] We will evaluate both methods based on the core validation parameters outlined in the ICH Q2(R1) guidelines and FDA guidance on bioanalytical method validation.[16][17][18][19]

Specificity and Selectivity
  • Objective: To ensure the assay signal is due to hNR activity and not artifacts.

  • Fluorescence Assay:

    • Test: Run Compound X in the absence of the enzyme to check for intrinsic fluorescence. Also, run the full reaction and add Compound X at the end to check for fluorescence quenching.

    • Hypothetical Outcome: Compound X shows no intrinsic fluorescence at the assay wavelengths but exhibits slight quenching at concentrations above 50 µM. This defines an upper limit for the screening concentration.

  • LC-MS/MS Assay:

    • Test: The inherent selectivity of LC-MS/MS relies on the unique retention time and mass fragmentation pattern of the product molecule.[11] Interference is tested by analyzing blank matrix samples.[20]

    • Hypothetical Outcome: No interfering peaks are observed at the retention time and mass-to-charge ratio of the product, confirming the method's high selectivity.[9]

Linearity, Range, and Sensitivity
  • Objective: To determine the concentration range over which the assay is accurate and precise, and to define its sensitivity.

  • Comparison Table:

ParameterFluorescence AssayLC-MS/MS AssayRationale
Linearity (R²) > 0.995> 0.998Measures the correlation between signal and product concentration. A higher value indicates a better fit.
Assay Range 0.1 µM - 10 µM (Product)0.01 µM - 20 µM (Product)The LC-MS/MS assay often provides a wider dynamic range.[11]
LOD (Limit of Detection) 0.05 µM0.005 µMThe lowest concentration of product that can be reliably detected above background noise.
LOQ (Limit of Quantitation) 0.1 µM0.01 µMThe lowest concentration of product that can be quantified with acceptable accuracy and precision.
Accuracy and Precision
  • Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between repeated measurements (precision).[21] Precision is assessed at two levels: repeatability (intra-assay) and intermediate precision (inter-assay).[21][22]

  • Comparison Table (Hypothetical Data):

ParameterFluorescence AssayLC-MS/MS AssayAcceptance Criteria (FDA/ICH)
Intra-Assay Precision (%CV) 8.5%4.2%Typically < 15%
Inter-Assay Precision (%CV) 11.2%6.8%Typically < 15%
Accuracy (% Bias) Within ±12%Within ±5%Typically within ±15%
  • Causality: The superior precision and accuracy of the LC-MS/MS method stem from its direct detection principle and the use of a stable isotope-labeled internal standard, which corrects for variations during sample processing.[20]

Robustness
  • Objective: To evaluate the assay's performance when small, deliberate changes are made to the method parameters.

  • Fluorescence Assay:

    • Parameters Tested: Incubation temperature (± 2°C), substrate concentration (± 10%), pH of buffer (± 0.2 units).

    • Hypothetical Outcome: The assay is sensitive to temperature changes, requiring a stable, temperature-controlled plate reader.

  • LC-MS/MS Assay:

    • Parameters Tested: Quenching solution volume (± 10%), mobile phase composition (± 2%).

    • Hypothetical Outcome: The method is highly robust, with minimal variation in results when these parameters are altered, demonstrating the stability of the analytical endpoint.

Section 3: Detailed Experimental Protocols

Protocol: Fluorescence-Based hNR Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT.

    • hNR Enzyme: Prepare a 2X working solution (e.g., 10 nM) in Assay Buffer.

    • NADPH: Prepare a 4X working solution (e.g., 200 µM) in Assay Buffer.

    • Fluorogenic Substrate: Prepare a 4X working solution (e.g., 40 µM) in Assay Buffer.

    • Compound X: Prepare serial dilutions in 100% DMSO, then dilute into Assay Buffer to create 4X working solutions with a final DMSO concentration of 2%.

  • Assay Procedure (96-well black plate):

    • Add 25 µL of 4X Compound X solution or vehicle control (Assay Buffer + 2% DMSO) to the appropriate wells.[23]

    • Add 25 µL of 2X hNR enzyme solution to all wells.

    • Mix gently and pre-incubate for 15 minutes at 25°C to allow for inhibitor binding.[23]

    • Add 25 µL of 4X NADPH solution.

    • Initiate the reaction by adding 25 µL of 4X fluorogenic substrate solution. Total volume is 100 µL.

    • Immediately place the plate in a fluorescence microplate reader (e.g., Excitation/Emission = 360/460 nm).[8]

    • Monitor the fluorescence kinetically every 60 seconds for 30 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence vs. time curve.[23]

    • Calculate the percent inhibition for each concentration of Compound X.

    • Plot percent inhibition against the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: LC-MS/MS-Based hNR Inhibition Assay
  • Reagent Preparation:

    • Same as the fluorescence assay, but use a non-fluorescent substrate.

    • Internal Standard (IS): Stable isotope-labeled version of the reaction product.

    • Quenching Solution: Acetonitrile containing the Internal Standard (e.g., 100 nM IS in ACN).

  • Assay Procedure:

    • Perform steps 1-5 from the fluorescence assay protocol in a standard 96-well plate.

    • Incubate the plate at 25°C for a fixed time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding 100 µL of cold Quenching Solution to all wells.[13]

    • Seal the plate, vortex, and centrifuge at 4000 x g for 10 minutes to pellet precipitated protein.[13]

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto an appropriate LC column (e.g., C18).

    • Separate the product from the substrate using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect the product and internal standard using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of the product to the internal standard.

    • Determine the percent inhibition based on the reduction in the peak area ratio compared to the vehicle control.

    • Calculate the IC50 value as described for the fluorescence assay.

Section 4: Data Interpretation and Assay Selection

The validation process generates a wealth of data that must be synthesized to make an informed decision.

Comparative Performance Summary
MetricFluorescence Assay ResultLC-MS/MS Assay ResultInterpretation
IC50 of Compound X 5.2 µM (± 0.8 µM)4.9 µM (± 0.3 µM)Excellent concordance between methods builds confidence in the result.
Z'-Factor 0.78N/A (Endpoint assay)A Z' > 0.5 indicates the fluorescence assay is robust and suitable for HTS.
Compound Interference Minor quenching > 50 µMNone observedDefines the usable concentration range for the fluorescence assay.
Throughput ~20 plates/day~2-3 plates/dayHighlights the primary advantage of the fluorescence-based method for large-scale screening.
Cost per Well ~$0.50~$5.00A significant factor in planning large screening campaigns.
Logical Framework for Assay Selection

The choice of assay depends entirely on the stage of the drug discovery project. The following decision tree illustrates a logical approach.

Assay_Selection Start Project Stage? HTS Primary Screen (>10,000 Compounds) Start->HTS High-Throughput Screening HitToLead Hit-to-Lead / Structure-Activity Relationship (SAR) Start->HitToLead Hit Confirmation & Expansion LeadOp Lead Optimization / Pre-clinical Start->LeadOp Candidate Characterization UseFluoro Decision: Use Fluorescence Assay HTS->UseFluoro Requires high throughput & low cost UseBoth Decision: Use Both Methods HitToLead->UseBoth Fluorescence for primary SAR; LC-MS/MS to confirm key hits & rule out artifacts UseLCMS Decision: Use LC-MS/MS Assay LeadOp->UseLCMS Requires highest accuracy & precision for definitive IC50 and kinetic studies

Caption: Decision logic for selecting the appropriate assay.

Conclusion and Recommendations

This guide demonstrates a robust, dual-methodology approach to validating a biological assay for a novel inhibitor. For the characterization of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate (Compound X) as a hypothetical hNR inhibitor, both the fluorescence and LC-MS/MS assays proved to be reliable, but they serve different purposes.

  • The Fluorescence-Based Assay is an excellent tool for primary screening and routine SAR studies due to its high throughput and low cost. Its validation confirmed a wide assay window (Z' = 0.78) and good performance, with the caveat of potential compound interference at high concentrations.

  • The LC-MS/MS Assay stands as the definitive, "gold standard" method. Its superior accuracy, precision, and selectivity make it indispensable for the precise characterization of lead compounds and for troubleshooting any ambiguous results from the primary screen.[9][12]

Recommendation: A tiered approach is most effective. Employ the validated fluorescence assay for large-scale screening to identify initial hits. Subsequently, use the orthogonal LC-MS/MS method to confirm these hits, eliminate false positives, and generate the high-quality data required for lead optimization and IND-enabling studies. This strategy maximizes efficiency while ensuring the highest level of scientific rigor and data integrity.

References

  • Ackerley Lab. Bacterial Nitroreductase Enzymes. Available from: [Link]

  • M-CSA. oxygen insensitive NAD(P)H nitroreductase - M-CSA Mechanism and Catalytic Site Atlas. Available from: [Link]

  • Race, P. R., et al. (2009). Mechanism of CB1954 reduction by Escherichia coli nitroreductase. Portland Press. Available from: [Link]

  • Koder, R. L., & Miller, A. F. (2014). Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism. Journal of Biological Chemistry. Available from: [Link]

  • Nivinskas, H., et al. (2024). The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies. MDPI. Available from: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Hold, K. M., et al. (2009). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. Bioanalysis. Available from: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • IQVIA Laboratories. (n.d.). Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. Available from: [Link]

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  • Kanwal, N. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link]

  • Pharmaceutical Technology. (2026). Developing and Validating Assays for Small-Molecule Biomarkers. Available from: [Link]

  • Lim, S., et al. (2020). Optimization of the CYP inhibition assay using LC-MS/MS. MethodsX. Available from: [Link]

  • Bienta. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Available from: [Link]

  • Zhang, Y., et al. (2023). A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. Drug Development and Industrial Pharmacy. Available from: [Link]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • Sharma, S., & Singh, C. (2012). Core components of analytical method validation for small molecules-an overview. ResearchGate. Available from: [Link]

  • Li, H., et al. (2011). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods. Available from: [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Available from: [Link]

  • Shah, V. P., et al. (2000). Key elements of bioanalytical method validation for small molecules. Pharmaceutical Research. Available from: [Link]

  • Lambda Therapeutic Research. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Bartucci, A., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences. Available from: [Link]

  • Patsnap. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Available from: [Link]

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Comparative

"comparing efficacy of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate analogs"

Preclinical Comparison Guide: Efficacy of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate Analogs as Targeted Covalent Inhibitors Executive Summary & Mechanistic Rationale The development of Targeted Covalent Inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Comparison Guide: Efficacy of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate Analogs as Targeted Covalent Inhibitors

Executive Summary & Mechanistic Rationale

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized the targeting of difficult-to-drug enzymes, particularly cysteine proteases. Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate (CAS 188614-00-8) [1] represents a highly versatile, electrophilic scaffold for structure-activity relationship (SAR) studies.

This guide objectively compares the biochemical and cellular efficacy of this parent scaffold against three rational analogs. We focus on their ability to inhibit Cathepsin L (CTSL) , a lysosomal cysteine protease whose dysregulation is a critical driver in tumor metastasis and viral entry (including SARS-CoV-2 and Ebola)[2][3].

The Covalent Advantage: The 3-nitro group strongly withdraws electron density from the aromatic ring, activating the adjacent thioether linkage. This creates an ideal electrophilic trap for the catalytic Cys25 residue in the CTSL active site[4]. By modifying the ester groups (steric bulk) and the nitro group (electronic properties), we can precisely tune the balance between initial non-covalent binding affinity ( KI​ ) and the rate of covalent inactivation ( kinact​ )[5].

Pathway Visualization

G A Methyl 4-[(2-ethoxy-2-oxoethyl)thio] -3-nitrobenzoate B Non-covalent Binding (K_I) A->B C Covalent Attack on Cys25 (k_inact) B->C D Cathepsin L Inhibition C->D E Blockade of Viral Entry & Tumor Invasion D->E

Mechanism of Cathepsin L inhibition by 3-nitrobenzoate thioether analogs.

Comparative Efficacy Data

When evaluating covalent inhibitors, standard IC50​ values are highly dependent on pre-incubation time and can be misleading[5]. Therefore, the true measure of biochemical efficacy is the second-order rate constant, kinact​/KI​ , which quantifies covalent efficiency[4].

Table 1: SAR Comparison of 3-Nitrobenzoate Thioether Analogs

CompoundStructural ModificationCTSL IC50​ ( μ M)*Covalent Efficiency kinact​/KI​ ( M−1s−1 )Cellular EC50​ ( μ M)
Parent (CAS 188614-00-8) None (Methyl/Ethyl esters)1.2 ± 0.11,4505.4 ± 0.3
Analog A (Steric Bulk) tert-Butyl ester4.5 ± 0.4320>20.0
Analog B (Electronic) 3-Cyano substitution8.1 ± 0.6110>20.0
Analog C (Free Acid) Carboxylic acid variant0.8 ± 0.12,10018.5 ± 1.2

*Note: IC50​ values were derived following a fixed 30-minute enzyme-inhibitor pre-incubation.

Data Synthesis & Causality:

  • Analog A demonstrates that introducing steric bulk (tert-butyl) severely impairs active-site fit ( KI​ ), dropping covalent efficiency by ~78%.

  • Analog B proves the necessity of the nitro group. Replacing it with a cyano group reduces the electrophilicity of the scaffold, plummeting kinact​/KI​ to 110 M−1s−1 .

  • Analog C (the free acid) shows the highest biochemical target engagement (2,100 M−1s−1 ) due to favorable salt-bridge formation in the active site. However, its negative charge at physiological pH drastically reduces cell permeability, resulting in poor cellular efficacy ( EC50​ = 18.5 μ M). The Parent compound remains the optimal balance of biochemical potency and cellular permeability.

Experimental Protocols & Methodologies

To ensure scientific rigor and reproducibility, the data above must be generated using self-validating, time-dependent kinetic assays.

Protocol 1: FRET-Based Enzymatic Cleavage Assay

Traditional absorbance assays lack the sensitivity required for low-nanomolar enzyme concentrations. We utilize a Fluorescence Resonance Energy Transfer (FRET) assay using an internally quenched fluorogenic substrate (e.g., QXL 520 / HiLyte Fluor 488)[6].

  • Causality for Fluorophore Choice: This specific pair emits at 520 nm, which strategically bypasses the autofluorescence interference commonly caused by small-molecule aromatic analogs that absorb/emit in the UV or lower visible spectrum[2][7].

Step-by-Step Workflow:

  • Assay Buffer Preparation: Prepare 50 mM ammonium acetate (pH 5.5), 0.1 mg/mL BSA, 4 mM EDTA, and 2.5 mM DTT[3][6]. Causality: DTT is critical to keep the catalytic Cys25 in its active, reduced state prior to inhibitor binding.

  • Self-Validating Controls: Set up a 384-well plate with four distinct zones:

    • Test Wells: Enzyme + Analog.

    • Vehicle Control: Enzyme + 1% DMSO (Establishes uninhibited v0​ ).

    • Positive Control: Enzyme + 1 μ M E-64 (A known irreversible cysteine protease inhibitor to validate enzyme susceptibility)[7].

    • Substrate Control: Buffer + Substrate (Establishes background fluorescence).

  • Pre-Incubation: Add 10 μ L of recombinant Human Cathepsin L (final concentration 0.1 nM) to the test compounds and incubate at room temperature for exactly 30 minutes. Causality: Covalent inhibitors require time to establish the initial reversible complex and execute the subsequent electrophilic attack[5].

  • Initiation: Add 10 μ L of the FRET substrate (final concentration 10 μ M) to initiate the reaction[3].

  • Readout: Measure fluorescence continuously for 30 minutes (Ex/Em = 490/520 nm) to capture the initial velocity.

Protocol 2: Kinetic Evaluation of Covalent Inhibition ( kinact​/KI​ )

Because the Parent compound and its analogs are TCIs, their IC50​ values will artificially drop as incubation time increases[5]. To extract the true covalent efficiency, we must perform a time-dependent kinetic evaluation.

  • Matrix Setup: Prepare a 2-fold, 10-point dilution series of the analog (starting at 10 μ M).

  • Time-Course Incubation: Incubate the analog series with Cathepsin L for varying pre-incubation times ( t = 0, 10, 20, 30, 45, and 60 minutes).

  • Velocity Measurement: At each time point, rapidly add the FRET substrate and measure the remaining enzyme activity ( vi​/v0​ ).

  • Data Fitting: Plot the natural log of remaining activity versus pre-incubation time to determine the observed rate constant ( kobs​ ) for each inhibitor concentration. Fit the data to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) [4][5]. Causality: This mathematical decoupling isolates the binding affinity ( KI​ ) from the chemical reactivity ( kinact​ ), providing an objective metric to compare the intrinsic efficacy of the analogs.

Sources

Validation

High-Resolution vs. Targeted Mass Spectrometry for the Structural Confirmation of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate

Executive Summary & Mechanistic Rationale In the structural elucidation and confirmation of complex small molecules, selecting the appropriate mass spectrometry (MS) platform is critical. Methyl 4-[(2-ethoxy-2-oxoethyl)t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the structural elucidation and confirmation of complex small molecules, selecting the appropriate mass spectrometry (MS) platform is critical. Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate (Chemical Formula: C₁₂H₁₃NO₆S, Exact Mass: 300.0543 Da for [M+H]⁺) is a multifunctional analyte featuring a nitroaromatic core, a methyl ester, and a thioether linkage extending to an ethyl ester.

The ionization and fragmentation behavior of this compound is governed by its distinct functional groups:

  • Thioether & Ester Moieties: These groups are highly susceptible to protonation in positive Electrospray Ionization (ESI+), making soft ionization techniques ideal for generating an intact molecular ion[1].

  • Nitroaromatic Core: Nitro groups typically induce the neutral loss of •NO or •NO₂ radicals during collision-induced dissociation (CID)[2].

  • Causality in Fragmentation: The low-energy CID of protonated thioethers frequently results in the cleavage of the C-S bond, while the ester groups are prone to the neutral loss of their respective alcohols (e.g., ethanol from the ethyl ester)[3],[4].

Because the loss of ethanol (46.0419 Da) and the loss of a nitro radical (45.9929 Da) result in fragments with nearly identical nominal masses (m/z 254), unit-resolution instruments are prone to spectral ambiguity. This guide objectively compares Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), Liquid Chromatography-Triple Quadrupole (LC-QqQ), and Gas Chromatography-Mass Spectrometry (GC-MS) to demonstrate why HRMS is the definitive self-validating system for the structural confirmation of this analyte.

Analytical Workflow & Platform Selection

MS_Workflow Sample Methyl 4-[(2-ethoxy-2-oxoethyl)thio] -3-nitrobenzoate Prep Sample Preparation (Dilution / Extraction) Sample->Prep LC UHPLC Separation Prep->LC Split MS Platform Selection LC->Split HRMS LC-HRMS (Q-TOF/Orbitrap) Full Scan & ddMS2 Split->HRMS Structural Confirmation QqQ LC-QqQ (Triple Quadrupole) MRM Mode Split->QqQ Routine Quantification HRMS_Data Exact Mass Confirmation & Isobaric Resolution HRMS->HRMS_Data QqQ_Data High-Sensitivity Targeted Quantification QqQ->QqQ_Data

Fig 1: Analytical workflow comparing HRMS and QqQ platforms for small molecule analysis.

Platform Comparison: HRMS vs. QqQ vs. GC-MS

When analyzing Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate, the choice of instrument dictates the quality and confidence of the data[5].

The Isobaric Interference Challenge (Why HRMS Wins for Confirmation)

A critical mechanistic challenge with this compound is distinguishing between two primary fragmentation pathways:

  • Loss of Ethanol (from the ethyl ester): -46.0419 Da.

  • Loss of •NO₂ (from the nitroaromatic ring): -45.9929 Da.

The mass difference between these two losses is a mere 0.049 Da . An LC-QqQ operating at unit mass resolution (0.7 FWHM) will detect both fragments as a single, unresolved peak at m/z 254[6]. This ambiguity prevents absolute structural confirmation. Conversely, an LC-HRMS (Orbitrap or Q-TOF) operating at a resolving power of >30,000 easily separates these isobaric ions, providing a self-validating map of the molecule's structural integrity[7],[8].

GC-EI-MS Limitations

While GC-MS utilizing Electron Ionization (EI at 70 eV) is a staple for small molecule analysis, the thermal lability of the thioether bond and the nitro group often leads to extensive in-source degradation. This frequently obliterates the molecular ion, making unknown identification highly reliant on library matching rather than first-principles structural elucidation[9],[10].

Table 1: Platform Performance Comparison
ParameterLC-HRMS (Orbitrap / Q-TOF)LC-QqQ (Triple Quadrupole)GC-EI-MS (Single Quad)
Primary Application Structural Confirmation & DiscoveryHigh-Throughput Targeted QuantVolatile/Semi-volatile Profiling
Mass Accuracy < 3 ppmNominal (Unit Mass)Nominal (Unit Mass)
Isobaric Resolution Excellent (Resolves 0.049 Da diff)Poor (Fails to resolve m/z 254)Poor
Molecular Ion Survival High (Soft Ionization, ESI)High (Soft Ionization, ESI)Low (Hard Ionization, EI)
Sensitivity High (Full Scan / ddMS2)Ultra-High (MRM Mode)Moderate

Fragmentation Pathway & Logic

Fragmentation Precursor [M+H]+ m/z 300.0543 Frag1 Loss of EtOH (-46.04 Da) m/z 254.0123 Precursor->Frag1 Ester Cleavage Frag2 Thioether Cleavage (-87.04 Da) m/z 213.0096 Precursor->Frag2 C-S Bond Cleavage Frag3 Loss of •NO2 (-45.99 Da) m/z 254.0613 Precursor->Frag3 Nitro Loss

Fig 2: Primary ESI+ CID fragmentation pathways of the protonated precursor.

Table 2: Exact Mass Fragmentation Data (HRMS)

Theoretical values based on C₁₂H₁₄NO₆S⁺ precursor.

Fragment OriginNeutral LossChemical Formula of IonTheoretical m/zMass Error Threshold
Precursor Ion None[C₁₂H₁₄NO₆S]⁺300.0543< 3 ppm
Ester Cleavage EtOH (46.0419 Da)[C₁₀H₈NO₅S]⁺254.0123< 3 ppm
Nitro Loss •NO₂ (45.9929 Da)[C₁₂H₁₄O₄S]⁺•254.0613< 3 ppm
Thioether Cleavage •CH₂COOEt (87.0446 Da)[C₈H₇NO₄S]⁺•213.0096< 3 ppm

Experimental Protocols

To ensure a self-validating system, the following step-by-step methodologies are provided for both confirmation (HRMS) and subsequent routine quantification (QqQ).

Protocol A: LC-HRMS Structural Confirmation Workflow
  • Sample Preparation: Dissolve the reference standard or extracted sample in an initial diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. The formic acid acts as a proton source to drive ESI+ ionization efficiency.

  • Chromatographic Separation:

    • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • HRMS Acquisition (Orbitrap/Q-TOF):

    • Ionization: ESI Positive mode.

    • Scan Mode: Data-Dependent Acquisition (ddMS2).

    • Full Scan Resolution: 70,000 (at m/z 200) to ensure baseline resolution of the m/z 254 isobaric fragments[8].

    • Collision Energy: Stepped Normalized Collision Energy (NCE) at 20, 30, and 40 eV to capture both low-energy (ester loss) and higher-energy (thioether/nitro cleavage) events[1].

  • Data Processing: Extract the exact mass of the precursor (m/z 300.0543) with a mass tolerance window of ±5 ppm. Verify the isotopic distribution (M+2 peak from ³⁴S natural abundance).

Protocol B: LC-QqQ Targeted Quantification Workflow

Once the structure is confirmed via HRMS, the assay can be transferred to a QqQ for high-throughput pharmacokinetics or stability testing.

  • Sample Preparation: Perform protein precipitation (PPT) using 3 volumes of cold Acetonitrile per 1 volume of biological matrix. Centrifuge at 14,000 x g for 10 minutes and transfer the supernatant.

  • Chromatographic Separation: Match the UHPLC conditions from Protocol A to maintain retention time alignment.

  • QqQ Acquisition (MRM Mode):

    • Quantifier Transition: m/z 300.1 → 213.0 (Thioether cleavage; highly specific and abundant).

    • Qualifier Transition: m/z 300.1 → 254.0 (Combined signal of EtOH and NO₂ loss; used for ion ratio confirmation)[6].

    • Dwell Time: 50 ms per transition to ensure >15 data points across the chromatographic peak.

Conclusion

For the definitive structural confirmation of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate, LC-HRMS is the mandatory platform of choice . The molecule's propensity to yield isobaric fragments (loss of ethanol vs. loss of a nitro radical) creates a diagnostic blind spot for unit-resolution instruments like Triple Quadrupoles. By leveraging the resolving power of HRMS, analytical scientists can definitively map the fragmentation pathways of the thioether and ester moieties, ensuring absolute confidence before transitioning to a QqQ platform for routine, high-sensitivity quantification.

Sources

Comparative

A Researcher's Guide to Ensuring Reproducibility in the Synthesis of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate and its Analogs

For researchers and professionals in drug development, the synthesis of novel chemical entities is a foundational step. The reliability of this synthesis underpins the validity of all subsequent experimental work.

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis of novel chemical entities is a foundational step. The reliability of this synthesis underpins the validity of all subsequent experimental work. This guide provides an in-depth analysis of the synthesis of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate, a representative nitrobenzoate derivative, with a focus on achieving experimental reproducibility. We will explore the critical parameters of the synthetic protocol, compare alternative approaches, and provide the rationale behind key experimental choices to empower researchers to produce this and similar molecules with high fidelity.

The Importance of Reproducibility in Synthesis

In the realm of scientific research, and particularly in drug discovery, the ability to reliably reproduce experimental results is paramount. For synthetic chemistry, this means that a described procedure should consistently yield the target compound with a comparable yield and purity. A lack of reproducibility can lead to wasted resources, misleading biological data, and a general slowdown of scientific progress. This guide is structured to provide a self-validating framework for the synthesis of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate, ensuring that each step is understood and can be precisely controlled.

Core Synthesis: A Nucleophilic Aromatic Substitution Approach

The synthesis of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is ideal for forming aryl thioethers, especially when the aromatic ring is "activated" by electron-withdrawing groups, such as the nitro group in our target molecule.[1][2][3][4][5]

The general scheme involves the reaction of an activated aryl halide, in this case, Methyl 4-chloro-3-nitrobenzoate, with a sulfur nucleophile, ethyl thioglycolate. The electron-withdrawing nitro group ortho to the chlorine atom significantly activates the aryl chloride for displacement.[1]

Experimental Workflow: Synthesis of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate

reagents Reactants: - Methyl 4-chloro-3-nitrobenzoate - Ethyl thioglycolate - Base (e.g., K2CO3) - Solvent (e.g., DMF) reaction_setup Reaction Setup: - Inert atmosphere (N2/Ar) - Anhydrous conditions - Controlled temperature reagents->reaction_setup 1. Combine reaction S_NAr Reaction: - Stirring at specified temperature - Monitor by TLC reaction_setup->reaction 2. React workup Aqueous Work-up: - Quench with water - Extract with organic solvent reaction->workup 3. Isolate purification Purification: - Column chromatography or Recrystallization workup->purification 4. Purify characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - Melting Point purification->characterization 5. Verify reactant Aryl Halide + Nucleophile transition_state Transition State reactant->transition_state Attack meisenheimer Meisenheimer Complex (Resonance Stabilized) transition_state->meisenheimer Formation product Product + Leaving Group meisenheimer->product Elimination

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate

As a Senior Application Scientist, I have observed that the safe handling of polyfunctional organic building blocks requires more than just reading a generic Safety Data Sheet (SDS). It requires a mechanistic understandi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed that the safe handling of polyfunctional organic building blocks requires more than just reading a generic Safety Data Sheet (SDS). It requires a mechanistic understanding of the molecule's reactivity.

Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate (CAS: 188614-00-8) is a complex intermediate frequently utilized in drug discovery and advanced organic synthesis[1]. Because it contains a thioether linkage, a nitroaromatic core, and two ester moieties, its hazard profile is synergistic.

This guide provides a field-proven, causality-driven operational framework for handling this specific compound, ensuring maximum safety and laboratory compliance.

Mechanistic Hazard Profiling: The "Why" Behind the PPE

To design a self-validating safety protocol, we must first understand the chemical causality of the hazards associated with nitrobenzoate thioether derivatives[2]:

  • Skin Sensitization & Permeability (The Nitroaromatic Core): The strongly electron-withdrawing nitro group at the 3-position increases the electrophilicity of the aromatic ring. This makes the compound prone to nucleophilic attack by epidermal proteins, acting as a potent hapten that can trigger severe allergic contact dermatitis[3].

  • Oxidative Instability (The Thioether Linkage): Thioethers are susceptible to oxidation. Exposure to strong laboratory oxidants (e.g., peroxides, nitric acid) can lead to exothermic reactions, generating irritating sulfoxide or sulfone byproducts.

  • Hydrolytic Cleavage (The Ester Groups): In the presence of ambient moisture or extreme pH, the ester groups can hydrolyze, releasing localized acidic byproducts that significantly exacerbate ocular and respiratory irritation[2].

Quantitative PPE Compatibility Matrix

Standard nitrile gloves are sufficient for handling the dry powder. However, this compound is almost exclusively solvated in polar aprotic solvents (e.g., DMSO, DMF, or DCM) for downstream cross-coupling reactions. Nitrile offers virtually zero protection against these solvents , acting as a carrier that drives the sensitizing nitroaromatic compound directly into the dermal layer.

Table 1: PPE Selection & Material Breakthrough Matrix

PPE CategoryRecommended Material / SpecificationChemical StateBreakthrough Time (Estimated)Causality & Scientific Rationale
Primary Gloves Nitrile (Minimum 5 mil thickness)Dry Powder> 240 minutesSufficient for solid particulates; prevents direct dermal contact with the sensitizing nitro-core.
Secondary Gloves Fluorinated Rubber (Viton™) or PVASolvated (in DCM, DMSO, or DMF)> 60 minutes (Viton)Nitrile degrades in < 5 mins in DMSO/DCM. Viton prevents the solvent from acting as a dermal carrier for the solute.
Eye Protection Indirect Vented Safety Goggles (EN 166 / ANSI Z87.1)All StatesN/APrevents ingress of airborne dust and protects against splash hazards during solvent transfer[2].
Respiratory N95 / P100 Particulate RespiratorDry Powder (Outside Hood)N/AMitigates inhalation of fine crystalline dust, which can cause severe mucosal irritation[3].
Body Flame-Resistant (FR) Lab CoatAll StatesN/AProtects against localized exothermic events if the thioether is accidentally exposed to oxidizers.

Step-by-Step Operational Protocol

To ensure a self-validating system, every step of the handling process must isolate the hazard from the operator.

Phase 1: Pre-Weighing & Isolation

  • Environmental Control: Ensure the fume hood face velocity is operating between 80–100 feet per minute (fpm). Do not handle this compound on an open bench.

  • Static Mitigation: Nitrobenzoate powders can carry static charges. Wipe the exterior of the reagent bottle and the weighing spatula with a grounded, anti-static damp cloth before opening.

  • Weighing: Tare a sealed vial on the balance. Open the reagent bottle only inside the fume hood, transfer the desired mass into the vial, and cap it immediately before removing it from the hood.

Phase 2: Solvation and Transfer

  • Glove Upgrade: If dissolving the compound in DMSO or DCM, don Viton™ gloves over your standard nitrile gloves.

  • Closed-System Transfer: Inject the solvent into the capped vial using a Luer-lock syringe and a PTFE-coated needle. This prevents aerosolization of the dissolved nitrobenzoate.

  • Agitation: Swirl gently. Avoid aggressive vortexing which can increase internal pressure if trace moisture causes ester hydrolysis.

Hazard Mitigation & Workflow Visualization

The following diagram illustrates the logical decision tree for handling and emergency response.

PPE_Workflow A 1. Environmental Controls (Fume Hood / Isolator) B 2. Don Primary PPE (Nitrile/Viton Gloves, Goggles) A->B C 3. Chemical Handling (Weighing & Solvation) B->C D Spill or Exposure? C->D E Emergency Protocol (Eye Wash / Absorbent) D->E Yes F Reaction Execution (Closed System) D->F No G Hazardous Waste Segregation E->G F->G

Operational workflow for the safe handling, mitigation, and disposal of nitrobenzoate thioethers.

Spill Response & Disposal Plan

Because of the specific functional groups present, standard disposal methods must be slightly modified to prevent downstream chemical incompatibilities.

Emergency Spill Response:

  • Dry Powder Spill: Do not sweep. Sweeping aerosolizes the sensitizing dust. Cover the spill with damp paper towels (using water or a mild soapy solution) to suppress dust, then carefully scoop the material into a hazardous waste container.

  • Solvated Spill: Cover immediately with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Never use combustible materials like sawdust, as the nitroaromatic component can act as a localized oxidizer under specific conditions.

Waste Segregation & Disposal:

  • Oxidizer Isolation (Critical): Never dispose of Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate waste in the same carboy as strong oxidizers (e.g., nitric acid, hydrogen peroxide). The thioether will undergo a highly exothermic oxidation to a sulfone, potentially causing a thermal runaway and container rupture.

  • Aqueous Waste: If the compound has undergone basic hydrolysis, neutralize the aqueous layer to pH 7 using dilute HCl before disposal. Do not dispose of highly basic thioether solutions, as they can degrade over time to release foul-smelling, toxic volatile thiols.

  • Labeling: Clearly label the waste container with: "Contains Hazardous Organic Thioethers and Nitroaromatics – DO NOT MIX WITH OXIDIZERS."

References

  • Methyl 4-[(2-ethoxy-2-oxoethyl)-thio]-3-nitrobenzoate — Chemical Substance Information. NextSDS. Available at:[Link]

Sources

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